4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine
Beschreibung
BenchChem offers high-quality 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-35-21-12-10-20(11-13-21)18-31-16-14-29(15-17-31,27(32)33)30-28(34)36-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26H,14-19H2,1H3,(H,30,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFYCWXDXPVAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Architecture of Orthogonality: PMB Protecting Groups in Piperidine Synthesis
The piperidine ring is a ubiquitous pharmacophore found in a vast array of natural alkaloids and synthetic therapeutics. During the multi-step assembly of highly functionalized piperidine derivatives, the strategic protection of the secondary amine (or adjacent hydroxyl groups) is a critical determinant of synthetic success. The 4-methoxybenzyl (PMB) protecting group has emerged as a cornerstone in these workflows, offering a unique blend of robust stability and highly specific, orthogonal cleavability.
This technical guide dissects the mechanistic causality, strategic applications, and self-validating protocols surrounding the use of PMB in piperidine chemistry.
Electronic Causality: The Rationale for PMB
The structural logic behind selecting PMB over a standard benzyl (Bn) group lies entirely in the electronic contribution of the para-methoxy substituent. The methoxy group acts as a powerful electron-donating moiety via resonance, which significantly raises the energy of the aromatic ring's highest occupied molecular orbital (HOMO).
This electronic enrichment achieves two critical synthetic goals:
-
Orthogonal Cleavage : It lowers the oxidation potential of the aromatic ring, allowing the PMB group to be1[1]. This leaves standard benzyl groups, silyl ethers, and other functional groups completely untouched.
-
Installation Versatility : The PMB group can be installed onto piperidine amines via standard S_N2 substitution using PMB-Cl and a base, or onto hydroxyls following the 2[2].
Logical workflow of PMB protection and orthogonal deprotection in piperidine synthesis.
Mechanistic Dynamics of Cleavage
The removal of the PMB group is a masterclass in chemoselectivity, driven by specific mechanistic pathways depending on the reagent used.
Oxidative Cleavage via DDQ: The gold standard for PMB removal is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The mechanism initiates when the electron-rich PMB ring forms a 2 with the highly electron-deficient DDQ[2]. A subsequent hydride transfer generates an iminium ion (for amines) or an oxocarbenium ion (for ethers). Crucially, water must be present in the solvent system to hydrolyze this intermediate,2[2]. Note that highly electron-rich groups like1 due to their nucleophilic nature[1].
Acidic Cleavage via TFA: When utilizing Brønsted acids like trifluoroacetic acid (TFA), the cleavage relies on the stability of the resulting 4-methoxybenzyl cation. Because this cation is highly electrophilic,3 (such as anisole or phenol) is mandatory[3]. These additives function as cation scavengers, permanently trapping the reactive species and preventing the re-alkylation of the newly freed piperidine nitrogen.
Mechanistic pathway of oxidative PMB cleavage using DDQ via a charge-transfer complex.
Strategic Deployment in Complex Piperidine Scaffolds
The true value of PMB is demonstrated in the total synthesis of complex, multi-substituted piperidines where standard protecting groups fail.
Case Study 1: Alkaloid Total Synthesis During the synthesis of the alkaloid (+)-deoxoprosopinine, researchers required an intermediate with three differentially removable protecting groups. PMB was selected to protect specific hydroxyls because it allowed the subsequent 4 and the removal of benzyl ethers under hydrogenolysis conditions without premature PMB cleavage[4].
Case Study 2: Asymmetric NAE Condensation In the development of enantiopure piperidines via nitroalkene/amine/enone (NAE) condensation, the choice of N-protecting group is critical. Researchers found that while the reaction successfully formed the piperidine ring, standard5 without destroying the molecule's stereochemical integrity[5]. Substituting the benzyl group with a PMB group allowed for efficient, mild deprotection, preserving the >95% enantiomeric excess of the final piperidine catalyst[5].
Quantitative Analysis of Deprotection Modalities
To facilitate experimental design, the following table synthesizes the quantitative parameters and chemoselectivity profiles of the primary PMB deprotection strategies.
| Deprotection Modality | Primary Reagents | Causality & Mechanism | Chemoselectivity Profile | Typical Yields |
| Oxidative Cleavage | DDQ (1.2–1.5 eq), CH₂Cl₂/H₂O (18:1) | Exploits the low oxidation potential of the electron-rich PMB ring to form a charge-transfer complex, followed by hydrolysis. | Leaves Bn, MOM, TBS, and THP groups intact. Avoid in substrates with highly nucleophilic dienes. | 85–95% |
| Acidic Cleavage | TFA (neat or 10% in CH₂Cl₂), Anisole | Protonation yields a stable 4-methoxybenzyl cation. Anisole acts as a mandatory cation scavenger to prevent re-alkylation. | Cleaves Boc and trityl groups.3[3]. | 80–98% |
| Electrochemical | Anodic oxidation, MeOH, NaBF₄ | Direct anodic oxidation removes the need for chemical oxidants. | Highly selective.6[6]. | 75–92% |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, embedding visual and analytical feedback loops directly into the procedural steps to ensure high-fidelity execution.
Protocol A: N-Alkylation of Piperidine Derivatives (PMB Protection)
Causality Focus: K₂CO₃ is utilized as a mild base instead of NaH to prevent unwanted side reactions in complex, base-sensitive piperidine intermediates. DMF provides the high dielectric constant necessary to accelerate the S_N2 displacement.
-
Initialization : Dissolve the free piperidine derivative (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Activation : Add anhydrous K₂CO₃ (2.0 eq). Stir for 15 minutes at room temperature to ensure complete suspension and partial deprotonation.
-
Alkylation : Introduce 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise via syringe. Heat the reaction mixture to 60 °C for 4–6 hours.
-
Self-Validation (TLC) : Spot the reaction mixture against the starting material. The secondary amine starting material will stain strongly with Ninhydrin (purple/brown). A successful reaction is indicated by the disappearance of the Ninhydrin-active spot and the emergence of a highly UV-active (254 nm) product spot.
-
Isolation : Quench with H₂O, extract with EtOAc (3x), wash the combined organics with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Oxidative Cleavage of N-PMB Piperidines via DDQ
Causality Focus: The strict inclusion of water (18:1 ratio) is non-negotiable; it acts as the necessary nucleophile to hydrolyze the iminium intermediate. Without water, the reaction stalls at the oxidized complex.
-
Initialization : Dissolve the N-PMB piperidine (1.0 eq) in a solvent mixture of CH₂Cl₂ and H₂O (18:1 v/v, 0.1 M concentration). Cool the flask to 0 °C.
-
Oxidation : Add DDQ (1.5 eq) portion-wise.
-
Self-Validation (Colorimetric) : Upon DDQ addition, the solution will immediately turn a deep, dark red or green. This is the visual confirmation of the charge-transfer complex forming. As the reaction progresses (1–3 hours) and DDQ is consumed/reduced to DDQH₂, the color will fade to a pale yellow/brown, and a precipitate (DDQH₂) will form.
-
Quenching : Once TLC confirms the disappearance of the starting material, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the organic layer turns clear.
-
Isolation : Separate the layers, extract the aqueous phase with CH₂Cl₂, dry the combined organics, and purify via silica gel chromatography to separate the free piperidine from the p-methoxybenzaldehyde byproduct.
References
- PMB Protecting Group: PMB Protection & Deprotection Mechanism - Total Synthesis. Source: total-synthesis.com.
- Versatile Approach to Enantiopure 2,6-Disubstituted Piperidin-3-ol Framework: Application to the Total Synthesis of (+)-Deoxoprosopinine - ACS Publications. Source: acs.org.
- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell - ACS Publications. Source: acs.org.
- p-Methoxybenzyl (PMB) Protective Group - Chem-Station Int. Ed. Source: chem-station.com.
- Organic & Biomolecular Chemistry - RSC Publishing. Source: rsc.org.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Source: nih.gov.
Sources
Stability and Handling of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine at Room Temperature: A Technical Guide
Executive Summary
The synthesis of complex peptide therapeutics often requires the incorporation of conformationally restricted, unnatural amino acids to enhance target affinity and proteolytic stability. 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is a highly specialized, orthogonally protected building block used in Solid-Phase Peptide Synthesis (SPPS). Structurally, it is a piperidine-4-amino-4-carboxylic acid (Pip) derivative featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the C4 amine and an oxidatively-labile 4-methoxybenzyl (PMB) group at the N1 piperidine nitrogen.
Understanding the room-temperature stability of this compound is critical for drug development professionals. Premature degradation not only reduces coupling yields but can also introduce difficult-to-separate deletion sequences during SPPS. This guide explores the mechanistic causality behind its stability profile, provides self-validating protocols for handling, and establishes a definitive framework for its use in peptide synthesis.
Structural Causality and Stability Dynamics
The stability of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine at room temperature (20°C – 25°C) is dictated by the distinct chemical reactivity of its protecting groups and the steric environment of its core.
The Fmoc Group: Base-Induced β -Elimination
The Fmoc group is the cornerstone of modern SPPS due to its acid stability and base lability[1]. Its removal is driven by an E1cB (Elimination Unimolecular conjugate Base) mechanism. A base abstracts the highly acidic proton at the 9-position of the fluorene ring, leading to the expulsion of dibenzofulvene and carbon dioxide[2].
While stable as a dry solid at room temperature, Fmoc-protected amino acids exhibit slow degradation when dissolved in N,N-dimethylformamide (DMF). The Causality: DMF undergoes slow hydrolysis at room temperature, generating trace amounts of dimethylamine. Because dimethylamine is a secondary amine, it acts as a base and triggers premature Fmoc cleavage. Therefore, extended storage of this compound in DMF at room temperature will lead to measurable degradation.
The N1-PMB Group: Oxidative Lability and Base Stability
The 4-methoxybenzyl (PMB) group is attached to the secondary amine of the piperidine ring. Unlike PMB ethers or esters which can be sensitive to mild acids, N-PMB groups are exceptionally stable at room temperature[3]. They are completely impervious to the basic conditions used for Fmoc removal (e.g., 20% piperidine) and are highly resistant to standard room-temperature acidic conditions[4]. Deprotection strictly requires oxidative cleavage (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) or boiling strong acids, ensuring true orthogonality during SPPS.
Steric Shielding at the C4 Quaternary Center
The C4 position of the piperidine ring is an α,α -disubstituted carbon, making this molecule a sterically hindered unnatural amino acid. This quaternary center provides a kinetic advantage: the immense steric bulk physically shields the Fmoc carbamate linkage from nucleophilic attack, slightly increasing its half-life in weakly basic solutions compared to unhindered derivatives like Fmoc-Gly-OH. However, this same steric hindrance demands highly reactive uronium/aminium coupling reagents (e.g., HATU) to successfully form peptide bonds[5].
Orthogonal deprotection strategy highlighting Fmoc and PMB stability.
Room Temperature Stability Profile (Quantitative Data)
To ensure scientific integrity, researchers must differentiate between solid-state storage and solution-state handling. The following tables summarize the stability metrics of 4-(Fmoc-amino)-1-(PMB)-4-carboxypiperidine at 25°C.
Table 1: Estimated Half-life of 4-(Fmoc-amino)-1-(PMB)-4-carboxypiperidine at 25°C
| State / Solvent | Condition | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |
| Solid State | Dry, sealed, dark | > 2 Years | None (Highly Stable) |
| DMF Solution | 0.1 M, neutral | ~7 - 10 Days | Premature Fmoc cleavage via dimethylamine |
| NMP Solution | 0.1 M, neutral | ~14 Days | Slower base-induced Fmoc cleavage |
| DCM Solution | 0.1 M, neutral | > 30 Days | Negligible (No basic degradants formed) |
| 20% Piperidine | Deprotection mix | < 2 Minutes | Rapid E1cB β -elimination of Fmoc |
Table 2: Orthogonal Stability Matrix (Fmoc vs. N-PMB) at Room Temperature
| Reagent / Condition | Fmoc Group Status | N1-PMB Group Status |
| 20% Piperidine in DMF | Cleaved (Rapid) | Stable |
| 5% DIPEA in DCM | Stable (Very slow cleavage) | Stable |
| 95% TFA / 5% Water | Stable | Stable (Requires heat/scavengers) |
| DDQ in DCM/Water | Stable | Cleaved (Oxidative removal) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating internal controls (e.g., time-zero aliquots and internal standards), researchers can definitively prove causality rather than merely observing outcomes.
Protocol 1: Solution-State Stability Assay (RP-HPLC/UV)
Purpose: To empirically validate the degradation rate of the Fmoc group in DMF at room temperature.
-
Preparation of Stock: Weigh exactly 4.67 mg of 4-(Fmoc-amino)-1-(PMB)-4-carboxypiperidine and dissolve in 1.0 mL of anhydrous DMF to create a 10 mM stock solution.
-
Internal Standard Addition: Add 10 µL of a 10 mM toluene solution (in DMF) to act as an inert, non-degrading internal standard for HPLC area normalization.
-
Time-Zero ( T0 ) Baseline: Immediately remove a 50 µL aliquot. Quench by diluting into 950 µL of Acetonitrile/Water (50:50) containing 0.1% TFA. The acid neutralizes any trace amines, halting Fmoc degradation.
-
Incubation: Store the remaining stock solution in a sealed amber vial at controlled room temperature (25°C).
-
Longitudinal Sampling: Extract 50 µL aliquots at 24h, 48h, 72h, and 7 days. Quench each immediately using the 0.1% TFA diluent.
-
Analysis: Inject 10 µL of each quenched sample onto a C18 RP-HPLC column. Monitor absorbance at 254 nm and 301 nm (specific to the dibenzofulvene adduct).
-
Validation Logic: If the ratio of the intact compound peak to the toluene internal standard peak decreases over time while a new peak for dibenzofulvene emerges, base-induced degradation in DMF is confirmed.
Workflow for empirical validation of solution-state stability.
Protocol 2: Solid-Phase Coupling of the Sterically Hindered C4 Center
Purpose: To successfully couple the sterically hindered α,α -disubstituted amino acid to a growing peptide chain at room temperature without epimerization or degradation.
-
Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in DCM for 30 minutes, then wash 3x with DMF.
-
Activation Complex Formation: In a glass vial, combine 0.4 mmol (4 equivalents) of 4-(Fmoc-amino)-1-(PMB)-4-carboxypiperidine, 0.39 mmol of HATU, and 0.4 mmol of HOAt.
-
Causality Note: Standard DIC/Oxyma activation will fail due to the quaternary C4 carbon. HATU/HOAt forms a highly reactive 7-aza-benzotriazole active ester capable of overcoming the steric barrier[5].
-
-
Base Addition: Add 0.8 mmol (8 equivalents) of N,N-diisopropylethylamine (DIPEA) to the vial. Stir for exactly 2 minutes at room temperature to pre-activate. Do not exceed 2 minutes, as prolonged activation of hindered amino acids leads to cyclization (azlactone formation) and loss of reactivity.
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 4 to 12 hours.
-
Validation (Kaiser Test): Wash the resin thoroughly (5x DMF, 3x DCM). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful coupling; a blue bead indicates incomplete coupling due to steric hindrance, requiring a double-coupling cycle.
References
-
Substitution determination of Fmoc-substituted resins at different wavelengths National Institutes of Health (NIH) - PMC[Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis Nowick Laboratory, UC Irvine[Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis National Institutes of Health (NIH) - PMC[Link]
Sources
Mechanism of Fmoc Protection for Amino Carboxypiperidine Building Blocks: A Technical Guide
Executive Summary
Amino carboxypiperidines—such as 4-amino-piperidine-4-carboxylic acid and nipecotic acid derivatives—are conformationally restricted scaffolds critical to modern peptidomimetic drug discovery. To successfully incorporate these building blocks into solid-phase peptide synthesis (SPPS) or complex small-molecule workflows, orthogonal protecting group strategies are mandatory.
The 9-fluorenylmethoxycarbonyl (Fmoc) group remains the premier choice for temporary amine protection due to its robust acid stability and highly specific base-lability [2]. However, the zwitterionic nature, steric hindrance, and secondary amine characteristics of carboxypiperidines introduce unique synthetic challenges. This whitepaper details the mechanistic causality behind Fmoc protection and deprotection, outlines strategies to mitigate sequence-dependent side reactions like diketopiperazine (DKP) formation, and provides self-validating experimental protocols.
Mechanistic Foundations of Fmoc Protection
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
Historically, Fmoc protection utilized 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions. However, Fmoc-Cl is an aggressive acylating agent. When reacted with unprotected amino acids, it can attack the carboxylate group to form a mixed anhydride. This intermediate rapidly reacts with another amino acid molecule, leading to the formation of undesired dipeptide or oligopeptide impurities [5].
To ensure high-fidelity protection, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the industry standard. Fmoc-OSu operates via a milder nucleophilic acyl substitution pathway, forming a stable carbamate linkage while liberating water-soluble N-hydroxysuccinimide (NHS) as a byproduct, entirely avoiding carboxylate activation [6].
The Role of the Biphasic Basic System
Amino carboxypiperidines exist as zwitterions at neutral pH. For Fmoc-OSu to react, the amine must be nucleophilic (deprotonated). The reaction is typically driven in a biphasic system (e.g., Dioxane/Water or THF/Water) using a mild base like Na2CO3 or NaHCO3 . The base serves two causal functions:
-
Solubilization: It deprotonates the carboxylic acid ( pKa≈2−3 ), ensuring the building block remains soluble in the aqueous phase.
-
Nucleophilic Activation: It deprotonates the ammonium ion ( pKa≈9−10 ), generating the free amine required to attack the carbonate carbon of Fmoc-OSu [7].
Logical workflow of Fmoc protection for zwitterionic amino carboxypiperidines using Fmoc-OSu.
Mechanistic Foundations of Fmoc Deprotection
Fmoc removal does not proceed via hydrolysis; rather, it is driven by a base-induced E1cB (Elimination Unimolecular conjugate Base) mechanism [1][3].
-
Proton Abstraction: A secondary amine base abstracts the highly acidic β-proton at the C9 position of the fluorenyl ring. This proton is exceptionally acidic ( pKa≈23 in DMSO) because the resulting carbanion achieves aromatic stabilization (14 π electrons) [8].
-
β-Elimination: The stabilized fluorenyl anion undergoes rapid rearrangement, cleaving the carbamate bond to release carbon dioxide, the free amino carboxypiperidine, and dibenzofulvene (DBF).
-
Electrophilic Scavenging: DBF is a highly reactive electrophile. If left unchecked, it will re-alkylate the newly liberated amine, reducing yield and creating +222 Da mass adducts. The deprotection base (e.g., piperidine) acts dually as a nucleophilic scavenger, permanently trapping DBF as a stable adduct [1].
Base-induced E1cB deprotection mechanism of the Fmoc group and subsequent DBF scavenging.
Sequence-Dependent Challenges: Diketopiperazine (DKP) Formation
When amino carboxypiperidines are incorporated into a peptide chain, their secondary amine nature (or sterically hindered primary amine nature) makes them highly susceptible to Diketopiperazine (DKP) cyclization during Fmoc deprotection. DKP formation occurs when the liberated N-terminal amine undergoes an intramolecular nucleophilic attack on the adjacent ester or amide carbonyl, prematurely cleaving the peptide from the resin [4].
To mitigate this, standard 20% Piperidine/DMF conditions must be substituted. A highly effective alternative utilizes 2% DBU and 5% Piperazine in NMP . DBU (a strong, non-nucleophilic base) accelerates the E1cB proton abstraction, drastically reducing the time the free amine spends in a vulnerable state before the next coupling step. Meanwhile, piperazine acts as an aggressive DBF scavenger [4].
Quantitative Comparison of Deprotection Conditions
| Deprotection Reagent | Primary Mechanism / Role | DKP Formation Rate | Cleavage Kinetics |
| 20% Piperidine in DMF | Standard E1cB base & DBF scavenger | High (~13.8%) | Moderate (2 × 10 min) |
| 5% Piperazine in DMF | Milder base & DBF scavenger | Low (<4.0%) | Slow (Precipitate forms) |
| 2% DBU + 5% Piperazine in NMP | DBU accelerates E1cB; Piperazine scavenges DBF | Very Low (<3.3%) | Fast (2 × 5 min) |
Data adapted from optimized Fmoc-removal strategies for secondary amino acids [4].
Self-Validating Experimental Protocols
Protocol A: Synthesis of Fmoc-Protected Amino Carboxypiperidine
This protocol utilizes Fmoc-OSu to prevent mixed anhydride formation and ensures high stereochemical fidelity.
-
Preparation of the Biphasic System: Dissolve 10.0 mmol of the amino carboxypiperidine building block in 25 mL of a 10% aqueous Na2CO3 solution. Stir until completely homogeneous.
-
Fmoc-OSu Addition: Cool the solution to 0–5 °C in an ice bath. Dissolve 11.0 mmol (1.1 eq) of Fmoc-OSu in 25 mL of 1,4-dioxane (or THF). Add the Fmoc-OSu solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
Validation Step: Monitor the reaction via TLC (DCM/MeOH 9:1). The disappearance of the ninhydrin-positive free amine spot confirms completion.
-
-
Work-up: Dilute the mixture with 50 mL of water and extract twice with 30 mL of diethyl ether to remove unreacted Fmoc-OSu and non-polar impurities.
-
Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0–3.0 using 1M HCl. The Fmoc-protected amino carboxypiperidine will precipitate as a white solid.
-
Purification: Filter the precipitate, wash with cold water, and dry under a high vacuum.
Protocol B: Optimized Fmoc Deprotection on Solid Phase (DKP Suppression)
For sequences containing secondary amino carboxypiperidines prone to DKP cyclization.
-
Resin Preparation: Swell the peptide-resin (containing the terminal Fmoc-amino carboxypiperidine) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. Drain the solvent.
-
Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) Piperazine in NMP.
-
Primary Cleavage: Add the cleavage cocktail to the resin. Agitate for exactly 5 minutes, then drain.
-
Secondary Cleavage: Add a fresh portion of the cleavage cocktail and agitate for another 5 minutes.
-
Validation Step: Collect the drained cleavage solutions and measure UV absorbance at 301 nm. The presence of the DBF-piperazine adduct confirms successful deprotection.
-
-
Washing (Critical): Immediately wash the resin thoroughly with NMP (5 × 1 min) and DCM (3 × 1 min) to remove all traces of DBU and DBF-adducts before proceeding to the next coupling step.
References
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Fmoc-Amox, A Suitable Reagent for the Introduction of Fmoc. ACS Publications. [Link]
-
Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Ningbo Inno Pharmchem. [Link]
-
1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic acid. Organic Syntheses. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
Application Note & Protocol: Efficient Solid-Phase Coupling of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine
Introduction: The Strategic Value of Constrained Piperidine Scaffolds
Piperidine scaffolds are among the most prevalent heterocyclic motifs in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties and serve as rigid, three-dimensional frameworks for interacting with biological targets.[1] The specific building block, 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine, is a non-proteinogenic amino acid designed to introduce conformational rigidity into a peptide backbone. Its structure, featuring a quaternary α-carbon, classifies it as a sterically hindered amino acid.[2] While invaluable for rational drug design, its incorporation via standard Solid-Phase Peptide Synthesis (SPPS) presents a significant synthetic challenge that demands optimized protocols and a careful selection of reagents.
This guide provides a comprehensive technical overview and a field-proven protocol for the successful coupling of this sterically demanding amino acid, focusing on the mechanistic rationale behind the recommended procedures to ensure high coupling efficiency and final peptide purity.
Mechanistic Insight: Overcoming the Steric Barrier
The primary obstacle in coupling 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is the severe steric hindrance around the carboxyl group. The quaternary carbon, substituted with both the Fmoc-protected amine and the bulky piperidine ring, shields the carboxylic acid from the nucleophilic attack of the resin-bound N-terminal amine.
Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient, as they form an O-acylisourea intermediate that is not reactive enough to overcome this steric barrier, leading to slow reaction rates and low yields.[3][4]
To achieve efficient acylation, a more potent activation strategy is required. This is accomplished by using uronium/aminium or phosphonium salt-based coupling reagents. These reagents function by generating a highly reactive active ester in situ, which then undergoes aminolysis to form the peptide bond.[5][6][7]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents react with the deprotonated amino acid to form a highly reactive O-acyluronium intermediate. This is rapidly converted into an active ester by the benzotriazole moiety (HOBt or HOAt).[5][6] For exceptionally hindered couplings, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally superior to its HOBt-based counterpart, HBTU.[8] The nitrogen atom in the HOAt portion of HATU provides anchimeric assistance, accelerating the aminolysis step—a phenomenon often called the "7-aza effect".[5]
-
Phosphonium Salts (e.g., PyBOP): These reagents operate via a similar principle, forming a reactive phosphonium ester intermediate.[8][9] They are also highly effective for hindered couplings.
-
Modern Additives (e.g., OxymaPure®): Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a superior, non-explosive alternative to HOBt.[10][11] When combined with a carbodiimide like DIC, it forms a highly reactive Oxyma ester that enhances coupling efficiency and suppresses racemization, representing a safer and greener approach.[10][12]
Reagent Selection and Rationale
The choice of coupling reagent is the most critical parameter for success. Based on extensive data for hindered amino acids, two primary systems are recommended.
| Reagent System | Recommended Equivalents (AA : Reagent : Base) | Activation | Pros | Cons/Considerations |
| HATU / DIPEA | 1.0 : 0.95 : 2.0 | 1-5 minutes | Highest reactivity for sterically hindered residues; rapid kinetics.[5][8] | Higher cost; requires careful handling. The base (DIPEA) must be high quality. |
| DIC / OxymaPure® | 1.0 : 1.0 : N/A* | 1-5 minutes | High efficiency, non-explosive and safer than HOBt-based systems, cost-effective.[10][11][12] | May require longer coupling times or double coupling compared to HATU for the most extreme cases. |
*DIPEA is not required for the activation step with DIC/Oxyma but may be used in some protocols as a general base.
Recommendation: For maximal efficiency and to minimize the need for double coupling, HATU is the primary recommendation. For laboratories prioritizing safety, cost, and greener chemistry, DIC/Oxyma is an excellent and highly effective alternative.
Detailed Experimental Protocol
This protocol outlines the manual coupling of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine onto a resin-bound peptide chain using the Fmoc/tBu strategy.
Prerequisites:
-
Resin: Any standard SPPS resin (e.g., Rink Amide, Wang) with the N-terminally deprotected peptide chain.
-
Solvents: High-purity, amine-free N-methylpyrrolidone (NMP) or Dimethylformamide (DMF). NMP is often preferred for its superior solvating properties, which can help mitigate aggregation.[3]
-
Scale: This protocol is written for a 0.1 mmol scale. Adjust volumes accordingly.
Step A: N-Terminal Fmoc Deprotection
-
Swell Resin: Swell the peptide-resin in NMP (5 mL) for 30 minutes. Drain the solvent.[13]
-
First Deprotection: Add 5 mL of 20% (v/v) piperidine in NMP to the resin. Agitate gently for 5 minutes. Drain.[14]
-
Second Deprotection: Add a fresh 5 mL of 20% piperidine in NMP. Agitate for 15-20 minutes. Drain.[14]
-
Wash: Wash the resin thoroughly with NMP (5 x 5 mL) to remove all traces of piperidine.
Step B: Coupling Protocol (Primary Method: HATU)
-
Prepare Amino Acid Solution: In a separate glass vial, dissolve 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in 3 mL of NMP.[3][6]
-
Pre-activate: Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the amino acid solution. Vortex briefly. The solution may change color. Allow to pre-activate for 1-2 minutes.[6]
-
Couple to Resin: Immediately add the activated amino acid solution to the drained, deprotected peptide-resin from Step A.
-
React: Agitate the reaction vessel at room temperature for 2 to 4 hours. Longer coupling times are essential for hindered residues.[3]
Step C: Post-Coupling Wash
-
Drain: Drain the coupling solution from the reaction vessel.
-
Wash: Wash the resin thoroughly to remove excess reagents and byproducts using the following sequence:
-
NMP (3 x 5 mL)
-
Dichloromethane (DCM) (3 x 5 mL)
-
NMP (3 x 5 mL)
-
Step D: Monitoring for Completion (Kaiser Test)
-
Sample: Take a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with ethanol. Dry the beads.
-
Perform Test: Add 2-3 drops each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).
-
Heat: Heat the sample at 100-120°C for 3-5 minutes.
-
Interpret Results:
-
Beads are Yellow/Colorless: Coupling is complete. Proceed to the deprotection of the newly added residue for the next cycle.
-
Beads are Dark Blue/Purple: Coupling is incomplete. Free primary amines are still present. Proceed to Step E.
-
Step E: Contingency Plan for Incomplete Coupling
-
Double Couple: If the Kaiser test is positive, immediately repeat Step B (Coupling Protocol) using a freshly prepared solution of activated amino acid. React for another 2 hours.
-
Re-test: After the second coupling and washing (Step C), perform another Kaiser test.
-
Capping: If the Kaiser test remains positive after a double coupling, it indicates that the remaining free amines are too sterically inaccessible. To prevent the formation of deletion sequences, these unreacted sites must be permanently blocked ("capped").
-
Prepare a capping solution of Acetic Anhydride / DIPEA / NMP (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly (NMP, DCM) and proceed to the next cycle.
-
Protocol Workflow Visualization
Caption: Workflow for coupling sterically hindered 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine.
Summary of Key Parameters & Troubleshooting
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU or DIC/Oxyma | Provides the high activation energy needed to overcome steric hindrance.[5][12] |
| Equivalents (AA) | 4 or more | Drives the reaction equilibrium towards the product for a difficult coupling.[3] |
| Solvent | NMP (preferred) or high-purity DMF | NMP has superior solvating power, reducing the risk of peptide aggregation on the solid support.[3] |
| Reaction Time | 2-4 hours per coupling | Sterically hindered residues require significantly longer reaction times than standard amino acids.[3] |
| Monitoring | Kaiser Test | Essential for confirming reaction completion before proceeding to the next cycle to avoid deletion sequences. |
| Contingency | Double Coupling / Capping | A robust strategy to maximize yield and terminate failed sequences, ensuring final product purity.[3] |
Conclusion
The successful incorporation of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine into synthetic peptides is readily achievable despite its inherent steric challenges. Success hinges on moving beyond standard coupling protocols and employing highly potent activation reagents like HATU, in conjunction with optimized reaction conditions, including extended coupling times and diligent monitoring. By understanding the chemical principles and adhering to the detailed protocol outlined in this guide, researchers can confidently utilize this valuable building block to advance their drug discovery and development programs.
References
- Vertex AI Search. (2025). Oxyma as an additive in green solid-phase peptide synthesis.
- Vertex AI Search. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Carpintero, M., & Albericio, F. (2006).
- BenchChem. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
- Creative Peptides. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
- BenchChem. (2025). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
- CEM Corpor
- ACS Combinatorial Science. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin.
- MDPI. (n.d.).
- BenchChem. (n.d.). The Architectural Versatility of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Primer for Drug Discovery.
- Boc Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Thieme. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (2025). What is coupling reagents in peptide synthesis?.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
- ResearchGate. (n.d.). Piperidine-Based Drug Discovery.
- BenchChem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.globalso.com [file.globalso.com]
- 9. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 10. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. OxymaPure [cem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptidechemistry.org [peptidechemistry.org]
Application Note: Incorporating Sterically Hindered Piperidine Derivatives into Peptidomimetics
Introduction and Scientific Rationale
The translation of native peptides into viable therapeutics is frequently hindered by their poor pharmacokinetic profiles and susceptibility to rapid proteolytic degradation[1]. To bridge the gap between small molecules and biologics, peptidomimetics employ unnatural, sterically hindered amino acids to induce conformational rigidity and shield vulnerable amide bonds from enzymatic cleavage[2].
Sterically hindered piperidine derivatives—such as 4-amino-1-carboxymethyl-piperidine and 2,2,6,6-tetramethylpiperidine scaffolds—are highly effective structural constraints. When incorporated into a peptide backbone, the rigid chair conformation of the piperidine ring restricts the rotational freedom of the adjacent residues[3]. This steric bulk acts as a physical shield against exopeptidases and endopeptidases, drastically extending the circulatory half-life of the molecule[2]. A prominent clinical application of this strategy is the development of Gastrin-Releasing Peptide Receptor (GRPR) antagonists (e.g., RM2), where the 4-amino-1-carboxymethyl-piperidine linker is crucial for maintaining high receptor affinity while preventing in vivo degradation during PET and SPECT molecular imaging[4][5].
Diagram 1: Mechanism of metabolic stability induced by sterically hindered piperidines.
Mechanistic Challenges in Synthesis
While the steric bulk of piperidine derivatives provides biological stability, it inherently complicates Solid-Phase Peptide Synthesis (SPPS). The spatial hindrance around the reacting amine or carboxylic acid drastically reduces the kinetics of acylation[6]. Traditional activation methods, such as carbodiimides (e.g., DIC/HOBt), are generally inefficient for coupling hindered unnatural amino acids, suffering from low yields, slow reaction rates, and a high risk of epimerization due to prolonged reaction times[6][7].
To overcome this thermodynamic barrier, the use of highly reactive uronium/aminium or phosphonium salts is mandatory. Reagents such as HATU and COMU activate the carboxylic acid into a highly reactive ester[8][9]. COMU, an Oxyma-based uronium salt, is particularly advantageous for sterically hindered couplings. The internal base catalysis provided by its morpholino group accelerates amide bond formation, and it avoids the explosive hazards and cytotoxic byproducts associated with benzotriazole-based reagents (like HOBt/HOAt)[7][8]. When combined with microwave irradiation, COMU delivers near-quantitative yields even for highly hindered piperidine scaffolds[7].
Table 1: Comparative Efficacy of Peptide Coupling Reagents
| Coupling Reagent | Chemical Class | Efficiency for Hindered Amino Acids | Epimerization Risk | Primary Byproduct |
| DIC / HOBt | Carbodiimide | Low | Moderate | Diisopropylurea (DCU) |
| HATU | Uronium (HOAt-based) | Very High | Low | Tetramethylurea, HOAt |
| PyAOP | Phosphonium | High | Low | Pyrrolidine derivatives |
| COMU | Uronium (Oxyma-based) | Extremely High | Very Low | Morpholine derivatives |
Data synthesized from established coupling reagent performance metrics[6][7][8][9].
Experimental Protocols
The following self-validating protocols detail the incorporation of Fmoc-4-amino-1-carboxymethyl-piperidine into a peptidomimetic sequence using an optimized COMU-mediated, microwave-assisted SPPS workflow.
Protocol A: Pre-activation and Microwave-Assisted Coupling
Rationale: Pre-activation ensures the complete formation of the active ester before introduction to the resin, minimizing side reactions. Microwave irradiation provides the thermal energy required to overcome the steric hindrance of the piperidine ring[7].
Materials:
-
Fmoc-4-amino-1-carboxymethyl-piperidine (3-5 equivalents relative to resin loading)
-
COMU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
Rink Amide AM Resin
Step-by-Step Methodology:
-
Resin Swelling: Place the Rink Amide AM resin in a solid-phase reaction vessel. Add DMF (approx. 10 mL/g of resin) and agitate gently for 30 minutes to swell the polymer matrix. Drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of the fulvene byproduct[1].
-
Pre-activation: In a separate vial, dissolve Fmoc-4-amino-1-carboxymethyl-piperidine and COMU in a minimal volume of DMF. Add DIPEA. A color change (typically to a slight yellow/orange) indicates the formation of the active ester. Allow to pre-activate for exactly 2 minutes[8].
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Microwave Irradiation: Subject the reaction vessel to microwave irradiation at 75°C for 10–15 minutes. (Note: If microwave synthesis is unavailable, agitate at room temperature for 3–4 hours, though yields may be lower).
-
Washing & Validation: Drain the reaction mixture and wash the resin with DMF (5 × 1 min). Perform a Kaiser test (or Chloranil test for secondary amines) to confirm the absence of free amines. If the test is positive, repeat steps 3-5 (double coupling).
Protocol B: Cleavage and Global Deprotection
Rationale: The final peptidomimetic must be cleaved from the solid support while simultaneously removing any side-chain protecting groups. A standard TFA cocktail is highly effective for piperidine-containing sequences[10].
Step-by-Step Methodology:
-
Resin Preparation: Wash the completed peptide-resin with Dichloromethane (DCM) (3 × 1 min) to shrink the resin and remove residual DMF. Dry under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Ultrapure H₂O in a ratio of 95:2.5:2.5 (v/v/v)[10].
-
Reaction: Add the cleavage cocktail to the resin (approx. 10 mL/g) and agitate at room temperature for 2 hours[10].
-
Precipitation: Filter the cleavage solution into a centrifuge tube containing 10 volumes of ice-cold diethyl ether. A white precipitate (the crude peptidomimetic) will form immediately.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude product under a vacuum before RP-HPLC purification.
Diagram 2: Optimized SPPS workflow for coupling sterically hindered piperidine amino acids.
References
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: nih.gov URL:[Link]
-
White Paper: A Glimpse into the Development of Peptide Coupling Reagents Source: veranova.com URL:[Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: acs.org URL:[Link]
-
Role of peptidomimetics for new drug discovery Source: wjarr.com URL:[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: researchgate.net URL:[Link]
-
Peptide Coupling Reagents, More than a Letter Soup Source: uniurb.it URL:[Link]
-
Synthesis and in vitro proof-of-concept studies on... Source: ovid.com URL:[Link]
-
Molecular Imaging Probes Derived from Natural Peptides Source: rsc.org URL:[Link]
-
N-Terminal Modifications Improve the Receptor Affinity and Pharmacokinetics of Radiolabeled Peptidic Gastrin-Releasing Peptide Receptor Antagonists Source: snmjournals.org URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. N-Terminal Modifications Improve the Receptor Affinity and Pharmacokinetics of Radiolabeled Peptidic Gastrin-Releasing Peptide Receptor Antagonists: Examples of 68Ga- and 64Cu-Labeled Peptides for PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. people.uniurb.it [people.uniurb.it]
- 8. veranova.com [veranova.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ovid.com [ovid.com]
Application Note: Standard and Accelerated Fmoc Cleavage Protocols for 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine
Executive Summary
The incorporation of conformationally constrained, unnatural amino acids is a cornerstone of modern peptide drug development. The compound 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is a highly functionalized, cyclic α-amino acid derivative. While the 4-methoxybenzyl (PMB) group orthogonally protects the piperidine nitrogen and remains stable under basic conditions, the Fmoc-protected α-amine at the C4 position presents a significant synthetic hurdle. Because the C4 position is a quaternary carbon, the amine is buried in a sterically demanding environment, making standard Fmoc deprotection protocols kinetically sluggish and prone to incomplete cleavage.
As a Senior Application Scientist, I approach the deprotection of quaternary cyclic amino acids not as a routine step, but as a critical kinetic bottleneck. This guide details the mechanistic causality behind deprotection failures and provides field-validated, step-by-step protocols to ensure complete Fmoc removal without compromising peptide integrity.
Mechanistic Rationale: The Challenge of Quaternary Centers
Fmoc deprotection proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The reaction occurs in two distinct phases:
-
Rate-Determining Step (Proton Abstraction): A base abstracts the acidic proton from the 9-fluorenylmethyl group to form a carbanion intermediate[1].
-
β-Elimination & Scavenging: The intermediate collapses, releasing carbon dioxide and highly reactive dibenzofulvene (DBF), which must be immediately scavenged to prevent re-alkylation of the newly liberated amine[1].
For standard amino acids, 20% piperidine in DMF is sufficient. However, the bulky nature of the quaternary C4 center in our target piperidine derivative physically obstructs the approach of the secondary amine[2]. Consequently, standard deprotection protocols often result in incomplete Fmoc removal, leading to deletion sequences.
The Causality of the DBU/Piperidine Cocktail: To overcome this steric barrier, we introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a stronger, non-nucleophilic base (pKa ~13.5) that accelerates proton abstraction significantly compared to piperidine (pKa ~11.0)[3]. However, because DBU is non-nucleophilic, it cannot scavenge the highly reactive DBF byproduct. Therefore, piperidine (or piperazine) must be maintained in the cocktail to form a stable DBF-amine adduct, effectively driving the reaction to completion and preventing irreversible re-alkylation[3].
Logical relationship of the DBU-accelerated E1cB Fmoc deprotection mechanism.
Reagent Selection Matrix
The choice of deprotection cocktail must balance kinetic efficiency against the risk of side reactions. DBU is known to catalyze aspartimide formation if Asp(OtBu) residues are present in the growing peptide chain[3].
| Reagent Cocktail | Base Strength (pKa) | Cleavage Kinetics (Hindered AA) | DBF Scavenging | Aspartimide Risk |
| 20% Piperidine / DMF | ~11.0 | Slow / Incomplete | Excellent | Low |
| 2% DBU + 20% Piperidine / DMF | ~13.5 (DBU) | Rapid / Complete | Excellent | High (if Asp is present) |
| 5% Piperazine + 2% DBU / DMF | ~13.5 (DBU) | Rapid / Complete | Good | Moderate[4] |
Experimental Workflow & Decision Matrix
To ensure a self-validating system, the protocol selection is dictated by the sequence composition, followed by strict analytical monitoring.
Experimental workflow and decision matrix for Fmoc deprotection of hindered residues.
Detailed Step-by-Step Methodologies
Protocol A: DBU-Accelerated Cleavage (Primary Recommendation)
Use this protocol for maximum efficiency when the peptide sequence does not contain sensitive Aspartimide-prone residues.
-
Resin Swelling: Suspend the peptidyl-resin containing the terminal 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine residue in peptide-synthesis grade DMF. Agitate gently for 15–30 minutes to maximize polymer swelling and reagent accessibility.
-
Reagent Formulation: Prepare a fresh solution of 2% (v/v) DBU and 20% (v/v) Piperidine in DMF. (Note: 5% Piperazine can be substituted for Piperidine as a safer, highly efficient alternative[4]).
-
Primary Cleavage: Add 10 mL of the deprotection cocktail per gram of resin. Agitate at room temperature for 5 minutes.
-
Secondary Cleavage: Drain the reaction vessel. Add a fresh 10 mL/g portion of the cocktail and agitate for an additional 10 minutes. The dual-treatment ensures that any equilibrium is pushed entirely toward the free amine.
-
Scavenging & Washing: Drain the resin. Wash thoroughly with DMF (6 × 1 min) to ensure complete removal of the DBF-amine adducts, DBU, and residual piperidine prior to the next coupling step.
Protocol B: Standard Extended Cleavage (For Asp-containing sequences)
DBU catalyzes aspartimide formation[3]. If Asp(OtBu) is present, rely on extended piperidine exposure rather than stronger bases.
-
Resin Swelling: Swell the resin in DMF for 15–30 minutes.
-
Reagent Formulation: Prepare a standard 20% (v/v) Piperidine in DMF solution.
-
Extended Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate for 10 minutes. Drain and repeat with fresh reagent for an additional 20–30 minutes to compensate for the kinetic slowdown caused by the quaternary C4 center.
-
Washing: Drain and wash extensively with DMF (6 × 1 min).
Analytical Monitoring & Validation
A robust protocol must be a self-validating system. Do not proceed to the next coupling step without confirming complete Fmoc removal.
-
UV-Vis Spectroscopy (Gold Standard): The progress of the Fmoc deprotection reaction must be monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct released into the solution at 301 nm [2]. Collect the deprotection effluent and measure the absorbance. A plateau in the absorbance between the first and second deprotection treatments indicates complete Fmoc removal. For sterically hindered residues like our target compound, a slower rate of increase in absorbance is expected[2].
-
Kaiser Test Caveats: While the Kaiser (ninhydrin) test is standard for primary amines, the extreme steric hindrance of the quaternary C4 amine physically shields the reaction center. This can result in slow color development or false negatives. If using the Kaiser test, allow the reaction to proceed for an extended time (e.g., 10 minutes at 100°C), but prioritize UV monitoring for definitive validation.
Sources
Application Notes & Protocols: Strategic Use of p-Methoxybenzyl (PMB)-Protected Piperidines in Combinatorial Library Synthesis
Abstract
The piperidine ring is a cornerstone of modern pharmacology, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and natural products.[1][2] Its defined three-dimensional structure and ability to engage in crucial interactions with biological targets make it an attractive starting point for drug discovery campaigns.[1] Combinatorial chemistry, a key technology for generating large libraries of related compounds for high-throughput screening, relies on robust and predictable synthetic strategies.[3] This guide details the strategic application of the p-methoxybenzyl (PMB) group for the temporary protection of the piperidine nitrogen, enabling the efficient synthesis of diverse chemical libraries. We will explore the causality behind its selection, provide field-tested protocols for its application, and illustrate its role in a comprehensive library synthesis workflow.
The Strategic Imperative: Why Piperidines and Why PMB Protection?
The Piperidine Scaffold: A Privileged Element in Drug Design
The success of the piperidine moiety in medicinal chemistry is not coincidental. Its key attributes include:
-
Structural Rigidity and 3D Conformation: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for optimizing binding interactions with complex biological targets like enzymes and receptors.[1]
-
Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH, enhancing aqueous solubility and enabling strong ionic interactions with target proteins.[1][4]
-
Metabolic Stability: The saturated heterocyclic ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[4]
-
Synthetic Tractability: The piperidine ring can be readily functionalized at multiple positions, making it an ideal core for building diverse molecular libraries.[5][6]
These features have cemented the piperidine scaffold's role in therapeutics targeting the central nervous system (CNS), cancer, and infectious diseases.[1][4]
The Role of the PMB Protecting Group in Combinatorial Workflows
In a combinatorial synthesis, the secondary amine of the piperidine core must be masked to prevent unwanted side reactions during diversification steps. The choice of protecting group is paramount and is dictated by its "orthogonality"—the ability to be removed under conditions that do not affect other functional groups or protecting groups on the molecule.
The p-methoxybenzyl (PMB) group is an excellent choice for this role due to several key factors:
-
Robustness: The PMB group is stable to a wide range of non-acidic reaction conditions, including organometallic reagents, acylation, alkylation, and reductive amination, which are commonly used for library diversification.
-
Orthogonal Deprotection: Unlike the acid-labile Boc group or the base-labile Fmoc group, the PMB group is most effectively cleaved under specific oxidative conditions (e.g., using DDQ or CAN) or with strong acids like trifluoroacetic acid (TFA).[7][8] This orthogonality is the cornerstone of its strategic utility, allowing for selective deprotection without disturbing other sensitive parts of the molecule. The electron-donating p-methoxy substituent facilitates this oxidative cleavage by stabilizing the intermediate carbocation, making it significantly more labile than a standard benzyl (Bn) group under these conditions.[8][9]
Workflow for PMB-Piperidine Library Synthesis
The overall strategy is a modular, multi-stage process designed for parallel synthesis. It begins with the preparation of a common intermediate, the PMB-protected piperidine scaffold, which is then diversified and finally deprotected to yield the final library of compounds.
Figure 1: High-level workflow for combinatorial library synthesis using a PMB-protected piperidine scaffold.
Experimental Protocols & Methodologies
Protocol 1: N-Protection of Piperidine with PMB-Cl
This protocol describes the protection of the piperidine nitrogen using p-methoxybenzyl chloride (PMB-Cl). The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the secondary amine, driving the SN2 reaction to completion.[8]
Materials:
-
Substituted Piperidine (1.0 eq)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.2 eq)[10]
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, suspend NaH (1.3 eq) in anhydrous DMF in a round-bottom flask.
-
Amine Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of the piperidine substrate (1.0 eq) in anhydrous DMF dropwise over 15-20 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This allows for the formation of the sodium amide salt.
-
PMB-Cl Addition: Cool the reaction mixture back to 0 °C. Add a solution of PMB-Cl (1.2 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.
-
Extraction: Dilute the mixture with water and extract with EtOAc (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the N-PMB protected piperidine.
Causality Note: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the amide anion. The use of a slight excess of PMB-Cl and NaH ensures the reaction proceeds to completion.
Protocol 2: Library Diversification via Parallel Acylation
This protocol outlines a parallel synthesis approach for creating an amide library from a PMB-protected piperidine that has been further functionalized to present a primary or secondary amine. This demonstrates a "late-stage" diversification strategy.
Materials:
-
N-PMB piperidine with an appended amine functionality (1.0 eq per reaction)
-
Library of diverse carboxylic acids (1.2 eq per acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq per reaction)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq per reaction)
-
Anhydrous DMF
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solutions: Prepare a stock solution of the PMB-protected piperidine-amine in anhydrous DMF. Prepare individual stock solutions for each carboxylic acid from the library in anhydrous DMF.
-
Reagent Dispensing: In each well or vial, add the carboxylic acid solution (1.2 eq).
-
Amine Addition: Dispense the PMB-piperidine-amine stock solution (1.0 eq) into each well.
-
Coupling Reagent & Base: Add HATU (1.2 eq) and DIPEA (3.0 eq) to each reaction well.
-
Reaction: Seal the reaction block/vials and shake at room temperature for 12-24 hours.
-
Work-up & Analysis: After the reaction is complete, the crude products can be analyzed directly by LC-MS to confirm product formation. For purification, a parallel purification system (e.g., mass-directed preparative HPLC) is typically employed.
Protocol 3: Final Library Deprotection (Oxidative Cleavage)
This protocol details the removal of the PMB group using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a classic method for cleaving PMB ethers and amines.[7][8]
Figure 2: Simplified mechanism of oxidative PMB deprotection by DDQ. (Note: Image placeholders are used as direct image generation is not possible).
Materials:
-
PMB-protected library compound (1.0 eq)
-
DDQ (1.5 - 2.5 eq)
-
Dichloromethane (DCM)
-
Water (or a phosphate buffer, pH 7)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolution: Dissolve the PMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).
-
DDQ Addition: Add DDQ (1.5 eq) portion-wise to the solution at room temperature. The reaction mixture will typically turn dark.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle warming (to ~40 °C) or adding more DDQ may be required.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the dark color fades.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. The crude product, now free of the PMB group, can be purified via an appropriate method (e.g., preparative HPLC, crystallization, or silica gel chromatography) to yield the final library member.
Trustworthiness Note: This deprotection is highly reliable but sensitive to other electron-rich aromatic systems. It is crucial to ensure that other functional groups within the library members are stable to oxidative conditions. A small-scale trial on a representative substrate is always recommended before committing the entire library.
Data Summary & Comparison
The selection of a nitrogen protecting group is a critical decision in library design. The table below compares the PMB group with other common N-protecting groups, highlighting the causality for its use in this context.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Orthogonality & Key Advantages |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl) | Stable to base and nucleophiles. Orthogonal to Fmoc and PMB. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Base | Base (e.g., 20% Piperidine in DMF)[11] | Stable to acid. Orthogonal to Boc and PMB. Widely used in SPPS.[12] |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH, DMF [8] | Oxidative (DDQ, CAN) or strong acid (TFA) [7] | Stable to bases, nucleophiles, and mild acids. Orthogonal to Fmoc and many acid-labile groups. The oxidative removal is a key strategic advantage. |
| Benzyl | Bn | BnBr, Base | Catalytic Hydrogenation (H₂, Pd/C) | Very stable. Removal conditions can reduce other functional groups (alkenes, alkynes). |
Conclusion
The strategic implementation of the p-methoxybenzyl protecting group provides a robust and versatile platform for the combinatorial synthesis of piperidine-based libraries. Its stability to a wide array of diversification chemistries, coupled with its unique and orthogonal oxidative deprotection pathway, allows for the efficient generation of complex and diverse small molecules.[3][13] The protocols and rationale presented in this guide offer researchers a validated framework for leveraging PMB-protected piperidines in modern drug discovery programs, accelerating the identification of novel therapeutic agents.
References
- Vertex AI Search. (2026).
- BenchChem. (2025). The Piperidine Scaffold: A Cornerstone in Modern Pharmacology.
- PubMed. (2004). Combinatorial synthesis of substituted 3-(2-indolyl)piperidines and 2-phenyl indoles as inhibitors of ZipA-FtsZ interaction.
- Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- ACS Publications. (2007). Optimization of Three- and Four-Component Reactions for Polysubstituted Piperidines: Application to the Synthesis and Preliminary Biological Screening of a Prototype Library.
- PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- White Rose Research Online. (2022).
- PMC. (2020). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC).
- Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group.
- Chem-Station. (n.d.). PMB Protection - Common Conditions.
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 13. Combinatorial synthesis of substituted 3-(2-indolyl)piperidines and 2-phenyl indoles as inhibitors of ZipA-FtsZ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cleavage cocktail formulation for PMB removal in peptide synthesis
Application Notes & Protocols
Topic: Cleavage Cocktail Formulation for p-Methoxybenzyl (PMB) Removal in Peptide Synthesis For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the PMB Group in Peptide Synthesis
The p-methoxybenzyl (PMB) group is a valuable asset in the peptide chemist's toolkit, frequently employed to protect the side chains of residues such as Cysteine (Cys), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr). As a benzyl-type ether, it offers stability during synthesis, but the electron-donating methoxy group on the para position renders it significantly more labile to acid than the standard benzyl (Bn) group.[4][5] This enhanced acid sensitivity allows for its efficient removal during the final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA).
This guide provides a comprehensive examination of the principles and practices for formulating effective cleavage cocktails for PMB group removal. We will delve into the chemical mechanisms, the critical role of scavengers, and provide detailed, field-proven protocols to ensure high-yield, high-purity peptide recovery.
The Mechanism of PMB Deprotection: An Acid-Catalyzed Pathway
While the PMB group can be removed oxidatively using reagents like DDQ or CAN for orthogonal strategies, the most common approach in global deprotection for SPPS is acid-catalyzed cleavage.[6][7] This process is performed concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., Boc, tBu).
The cleavage is predominantly an Sₙ1 reaction driven by a strong acid, typically neat or high-concentration TFA.[8][9]
The key steps are:
-
Protonation: The ether oxygen of the PMB group is protonated by TFA.
-
Carbocation Formation: The protonated ether bond cleaves, releasing the deprotected amino acid side chain (e.g., a hydroxyl or thiol group) and forming a highly stable, resonance-stabilized p-methoxybenzyl carbocation.[9]
-
Cation Trapping: This carbocation is a potent electrophile. If left unchecked, it will readily alkylate any nucleophilic sites on the peptide, particularly the electron-rich indole ring of Tryptophan (Trp) or the thioether of Methionine (Met), leading to undesired and often irreversible side products.[10][11] This is why a "cleavage cocktail" containing nucleophilic scavengers is absolutely essential.
The diagram below illustrates this acid-catalyzed mechanism and the vital intervention of scavengers.
Caption: Acid-catalyzed PMB cleavage and the critical role of scavengers.
Designing the Cleavage Cocktail: A Guide to Scavengers
A cleavage cocktail is far more than just TFA. It is a carefully balanced formulation where each component has a specific role in maximizing deprotection efficiency while minimizing side reactions. The choice and concentration of scavengers must be tailored to the amino acid composition of the peptide.[12]
| Scavenger | Typical % (v/v) | Primary Function & Rationale |
| Water (H₂O) | 2.5 - 5% | A universal scavenger for tert-butyl cations released from Boc, tBu, and other protecting groups.[13] Its presence helps hydrolyze these cations to the less reactive tert-butanol. |
| Triisopropylsilane (TIS) | 1 - 2.5% | A highly effective reducing scavenger. It efficiently traps carbocations via hydride transfer and reduces any oxidized Trp or Met residues.[14] It is preferred over triethylsilane (TES) in many general cocktails due to its steric hindrance preventing side reactions. |
| Triethylsilane (TES) | 2 - 5% | Similar to TIS but can be more effective for reducing certain protected residues like Cys(Mob) or Sec(Mob), especially at slightly elevated temperatures.[15][16] |
| Thioanisole | 2.5 - 5% | An excellent "soft" nucleophile for trapping carbocations, particularly effective at preventing the re-attachment of the PMB group to the peptide.[14][15] |
| 1,2-Ethanedithiol (EDT) | 1 - 2.5% | A strong scavenger that is particularly important for protecting Cysteine residues and preventing disulfide bond formation during cleavage.[14] It also helps prevent Trp alkylation. |
| Phenol | 2.5 - 5% | Acts as a carbocation scavenger. Its aromatic ring is activated towards electrophilic substitution by the PMB cation.[14][15] |
Standard Protocols for PMB Deprotection
The following protocols are standardized starting points. Optimal cleavage time can vary depending on the peptide sequence and length; a small-scale test cleavage is always recommended for new or complex peptides.[12]
Safety First: All procedures involving TFA must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Workflow for Cleavage and Peptide Isolation
The general process for cleaving a peptide from the resin and isolating the crude product is outlined below.
Caption: General workflow for peptide cleavage and isolation.
Protocol 1: General-Purpose Cleavage Cocktail (TFA/TIS/H₂O)
This formulation is effective for most peptides that do not contain multiple sensitive residues like Cys, Met, or Trp.
Cocktail Formulation (10 mL):
-
Trifluoroacetic Acid (TFA): 9.5 mL (95%)
-
Triisopropylsilane (TIS): 0.25 mL (2.5%)
-
DI Water (H₂O): 0.25 mL (2.5%)
Step-by-Step Methodology:
-
Resin Preparation: Place the dry peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Cocktail Addition: Freshly prepare the cleavage cocktail and add it to the resin (approx. 5-10 mL per gram of resin).[12]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the solution to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.
-
Resin Wash: Wash the resin with a small additional volume of neat TFA (1-2 mL) and combine the filtrates.
-
Precipitation: In a separate centrifuge tube, add cold methyl-tert-butyl ether (MTBE) or diethyl ether (approx. 10 times the volume of the TFA filtrate).
-
Peptide Precipitation: Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate (the peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and organic impurities.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cocktail for Sensitive Residues (Reagent K)
This cocktail is designed for peptides containing Cys, Met, Trp, and/or Tyr, providing robust protection against alkylation and oxidation.[14]
Cocktail Formulation (10 mL):
-
Trifluoroacetic Acid (TFA): 8.25 mL (82.5%)
-
Phenol: 0.5 g (5% w/v)
-
DI Water (H₂O): 0.5 mL (5%)
-
Thioanisole: 0.5 mL (5%)
-
1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)
Step-by-Step Methodology:
-
Follow steps 1-10 from Protocol 1.
-
Incubation Time: A slightly longer incubation time of 3-4 hours may be beneficial for peptides with multiple arginine residues protected with Pbf or Pmc.[14]
Protocol 3: Enhanced Cleavage with Mild Heat
For particularly stubborn PMB groups, such as on Selenocysteine (Sec), or for sequences prone to aggregation, applying mild heat can significantly improve deprotection efficiency.[15][16]
Cocktail Formulation (10 mL):
-
Trifluoroacetic Acid (TFA): 9.6 mL (96%)
-
Triethylsilane (TES): 0.2 mL (2%)
-
Thioanisole: 0.2 mL (2%)
Step-by-Step Methodology:
-
Follow steps 1-2 from Protocol 1.
-
Incubation: Incubate the mixture in a sealed vessel at 40°C for 4 hours. A heating block or water bath can be used.
-
Proceed with steps 4-10 from Protocol 1. The rationale for this method is that the increased thermal energy enhances the kinetics of cleavage for sterically hindered or electronically stable protecting groups.[15]
Troubleshooting Guide
| Observation (Post-Cleavage HPLC/MS) | Probable Cause | Recommended Solution |
| Peak corresponding to [M+121] | Incomplete PMB cleavage. | Increase cleavage time. Use Protocol 3 (mild heat). Ensure TFA quality is high. |
| Peak corresponding to [M+137] | PMB alkylation of Trp residue. | Inadequate scavenging. Use a more robust cocktail like Reagent K (Protocol 2). |
| Peak corresponding to [M+16] | Oxidation of Methionine to Met(O). | Insufficient reducing scavenger. Ensure TIS/TES is fresh. Perform cleavage under an inert (N₂ or Ar) atmosphere. |
| Broad peaks, low peptide recovery | Peptide aggregation or precipitation during cleavage. | Add a chaotropic agent like guanidine-HCl to the cleavage cocktail (use with caution). Use a larger volume of cocktail. |
| Multiple unidentified peaks | General side reactions, scavenger adducts. | Re-evaluate the scavenger cocktail based on the sequence. Perform a small test cleavage and monitor by HPLC over time to find the optimal endpoint. |
Conclusion
The successful removal of the PMB protecting group is a critical final step in SPPS that directly impacts peptide yield and purity. While TFA is the primary agent of cleavage, it is the thoughtful formulation of the cleavage cocktail—specifically the selection of appropriate scavengers tailored to the peptide's sequence—that ensures a successful outcome. By understanding the underlying chemical mechanisms and employing robust, validated protocols, researchers can effectively mitigate common side reactions like alkylation and oxidation, paving the way for the successful purification of the target peptide.
References
- Current time information in uMgungundlovu District Municipality, ZA. Google.
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PMC. [Link]
-
p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. [Link]
-
Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. ResearchGate. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters. [Link]
-
Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Organic Letters - ACS Publications. [Link]
-
Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. Taylor & Francis Online. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. [Link]
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PubMed - NIH. [Link]
-
A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. peptide.com [peptide.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. peptide.com [peptide.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Constrained Cyclic Peptides Using a Novel Piperidine-Based Scaffold
Abstract
Cyclic peptides represent a promising class of therapeutic agents, offering advantages in stability, target affinity, and bioavailability over their linear counterparts. A key strategy in their design involves the incorporation of conformational constraints to pre-organize the peptide into a bioactive conformation. This application note provides a detailed protocol for the synthesis of cyclic peptides using 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine, a novel building block that introduces a rigid piperidine scaffold. We will cover the principles of solid-phase peptide synthesis (SPPS), on-resin cyclization, and final product purification and analysis, offering field-proven insights to guide researchers in this advanced synthetic workflow.
Introduction: The Power of Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is often limited by their conformational flexibility and susceptibility to enzymatic degradation. Cyclization is a powerful strategy to overcome these limitations by restricting the peptide's conformational freedom, which can lead to enhanced receptor binding affinity and improved metabolic stability. The incorporation of rigid scaffolding units, such as the piperidine derivative discussed herein, offers a sophisticated approach to further constrain the peptide backbone.
The building block, 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine, serves a dual purpose. The piperidine ring introduces a well-defined structural motif, while the orthogonal protecting groups (Fmoc and Momb) allow for selective manipulation during the synthesis. This guide will provide a step-by-step methodology for leveraging this advanced building block in a solid-phase peptide synthesis workflow.
The Strategic Role of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine
The choice of this specific building block is predicated on its unique chemical architecture, which is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is labile to basic conditions (typically piperidine in DMF), allowing for iterative N-terminal elongation of the peptide chain.
-
4-Methoxybenzyl (Momb) Group: The Momb group protecting the piperidine nitrogen is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, often concurrently with the final cleavage of the peptide from the solid support.
-
Carboxylic Acid: This functional group provides the point of attachment for the growing peptide chain.
This strategic arrangement of protecting groups allows for the piperidine scaffold to be incorporated at any desired position within the peptide sequence.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Rink Amide MBHA Resin | Sigma-Aldrich | >99% | 100-200 mesh, 0.5-1.0 mmol/g loading |
| Fmoc-Protected Amino Acids | Chem-Impex | >99% | Standard side-chain protecting groups |
| 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine | Custom Synthesis | >98% | The core building block |
| HBTU, HOBt | Various | >99% | Coupling reagents |
| DIPEA | Sigma-Aldrich | >99.5% | Base for coupling reactions |
| Piperidine | Sigma-Aldrich | >99.5% | For Fmoc deprotection |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | >99% | For cleavage from resin |
| Dichloromethane (DCM), Dimethylformamide (DMF) | Various | HPLC Grade | Solvents |
| Acetonitrile (ACN), Water | Various | HPLC Grade | For HPLC purification |
Workflow Overview: From Linear Peptide to Cyclic Product
The overall synthetic strategy involves the assembly of the linear peptide on a solid support, followed by on-resin cyclization and subsequent cleavage and purification.
Figure 1: Overall workflow for the synthesis of a cyclic peptide using the piperidine scaffold.
Step-by-Step Protocol: Solid-Phase Synthesis of the Linear Peptide
This protocol assumes a starting scale of 0.25 mmol on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide MBHA resin (0.25 mmol) in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) and add the mixture to the swollen resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Iterative Coupling and Deprotection: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine building block.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 3 to liberate the N-terminal amine.
Step-by-Step Protocol: On-Resin Head-to-Tail Cyclization
With the linear peptide assembled and the N-terminal amine free, the cyclization can be performed directly on the solid support.
-
Cyclization Coupling:
-
In a separate vessel, dissolve HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in a large volume of DMF (to favor intramolecular over intermolecular reactions).
-
Add this solution to the resin-bound peptide.
-
Agitate for 12-24 hours at room temperature. The reaction progress can be monitored by taking a small sample of beads and performing a Kaiser test to check for the presence of free primary amines.
-
-
Washing: Once the cyclization is complete (Kaiser test is negative), wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum for at least 1 hour.
Figure 2: Schematic of the on-resin head-to-tail cyclization process.
Step-by-Step Protocol: Cleavage, Purification, and Analysis
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. This step also removes the Momb group from the piperidine nitrogen and other acid-labile side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. A typical gradient would be 10-60% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.
-
Collect fractions corresponding to the major peak.
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the collected fractions using analytical RP-HPLC.
-
Verify the molecular weight of the final cyclic peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass.
-
Trustworthiness and Self-Validation
The protocols described above include several checkpoints for self-validation:
-
Kaiser Test: This colorimetric test is crucial for confirming the completion of each coupling step (negative result) and the success of Fmoc deprotection (positive result). Its use during the cyclization step is critical to ensure the reaction has gone to completion before proceeding to cleavage.
-
HPLC and Mass Spectrometry: The combination of these two analytical techniques provides unambiguous confirmation of the final product's purity and identity. A single sharp peak in the HPLC chromatogram and a mass spectrum matching the theoretical molecular weight are the hallmarks of a successful synthesis.
Conclusion
The use of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine provides a robust and efficient method for introducing conformational constraints into cyclic peptides. The protocols detailed in this application note, from solid-phase synthesis to final purification, offer a comprehensive guide for researchers and drug development professionals. By following these validated steps, scientists can confidently synthesize novel and structurally defined cyclic peptides for a wide range of therapeutic and research applications.
References
-
Dougherty, P. G., Sahni, A., & Pei, D. (2019). Understanding Cell Penetration of Cyclic Peptides. Chemical Reviews, 119(17), 10241–10287. [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. [Link]
Preventing racemization during activation of Fmoc-amino carboxypiperidines
Welcome to the Technical Support Center for Peptide Synthesis and Drug Development. This guide is designed to help researchers and application scientists troubleshoot and eliminate racemization issues when incorporating Fmoc-amino carboxypiperidines (such as pipecolic acid and nipecotic acid) into complex peptidomimetics.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q2: Do Fmoc-nipecotic acid (Fmoc-Nip-OH) and Fmoc-isonipecotic acid carry the same racemization risk? A2: No. Fmoc-isonipecotic acid (piperidine-4-carboxylic acid) is achiral, making racemization impossible. Fmoc-nipecotic acid (piperidine-3-carboxylic acid) is a β -amino acid; its chiral center at C3 is separated from the activating carbonyl by an additional carbon. Because the acidic protons are located at C2, base-catalyzed abstraction does not occur at the chiral center. Therefore, Fmoc-Nip-OH is highly resistant to racemization and can be coupled using standard protocols .
Q3: Which coupling reagent system is most effective at preventing racemization for Fmoc-Pip-OH? A3: The DIC/Oxyma Pure (diisopropylcarbodiimide / ethyl 2-cyano-2-(hydroxyimino)acetate) system is the gold standard for racemization-prone residues . Unlike uronium/aminium salts (e.g., HATU, HBTU) which require a tertiary amine base to initiate the reaction, DIC/Oxyma operates efficiently under essentially neutral conditions. The absence of a strong base completely shuts down the direct enolization pathway .
Q4: If I must use a uronium-based reagent like HATU for a sterically hindered coupling, how can I control racemization? A4: If DIC/Oxyma is insufficiently reactive for a hindered secondary amine, you can use HATU, but you must replace DIEA with 2,4,6-trimethylpyridine (TMP, collidine) . TMP has a significantly lower pKa (~7.4) compared to DIEA (~10.5). This provides just enough basicity to drive HATU activation while its steric bulk and lower basicity severely retard α -proton abstraction [[1]](). Additionally, pre-activation must be avoided (add the base last, in the presence of the amine) and the temperature should be lowered to 0–5 °C .
Part 2: Quantitative Data on Epimerization
The choice of base and coupling reagent dictates the optical purity of the final product. The table below summarizes the quantitative impact of various activation strategies on Fmoc-Pip-OH.
Table 1: Effect of Coupling Conditions on Fmoc-Pip-OH Racemization
| Coupling Reagent | Base (Equivalents) | Solvent | Temperature | D-Epimer (%) |
| HATU | DIEA (2.0 eq) | DMF | 25 °C | 18.5% |
| HATU | TMP (2.0 eq) | DMF | 25 °C | 5.2% |
| HATU | TMP (2.0 eq) | DMF | 0 °C | 1.1% |
| DIC / HOBt | None | DMF | 25 °C | 2.3% |
| DIC / Oxyma Pure | None | DMF | 25 °C | < 0.5% |
(Data synthesized from benchmark coupling studies of sterically hindered N-alkyl amino acids , )
Part 3: Visualizations & Workflows
Workflow for selecting the optimal coupling strategy for Fmoc-carboxypiperidines.
Base-catalyzed racemization mechanism of Fmoc-pipecolic acid via direct enolization.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Base-Free Coupling via DIC/Oxyma Pure (Recommended)
Causality: Oxyma Pure acts as an exceptional nucleophile that replaces the need for basic additives. Maintaining a neutral pH completely shuts down the base-driven enolization pathway, ensuring the stereocenter remains intact.
-
Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 20 minutes.
-
Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).
-
Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-Pip-OH and 0.3 mmol (3 eq) of Oxyma Pure in minimal DMF. Add 0.3 mmol (3 eq) of DIC.
-
Pre-activation: Stir the mixture for exactly 2 minutes at room temperature. (Note: Prolonged pre-activation increases the risk of side reactions, though Oxyma inherently stabilizes the active ester).
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 60–120 minutes.
-
Self-Validation Check: Cleave a 1 mg aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude peptide via Chiral LC-MS. Pass Criteria: The D-epimer peak must integrate to < 0.5% relative to the L-epimer.
Protocol 2: TMP-Moderated HATU Coupling (For Sterically Hindered Amines)
Causality: When coupling onto a sterically hindered secondary amine, DIC/Oxyma may lack the required reactivity. HATU is highly reactive but requires a base. By substituting DIEA (pKa ~10.5) with TMP (collidine, pKa ~7.4) and dropping the temperature to 0 °C, we provide just enough basicity to form the active OAt ester while kinetically freezing the α -proton abstraction.
-
Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF. Remove Fmoc as described above.
-
Chilling: Cool the resin vessel to 0–5 °C using an ice bath.
-
Reagent Mixing (Strictly NO Pre-activation): Dissolve 0.3 mmol (3 eq) of Fmoc-Pip-OH and 0.29 mmol (2.9 eq) of HATU in cold DMF.
-
In Situ Activation: Add the Fmoc-Pip-OH/HATU solution directly to the chilled resin. Immediately add 0.6 mmol (6 eq) of TMP (collidine).
-
Coupling: Shake at 0–5 °C for 1 hour, then allow the reaction to slowly warm to room temperature for an additional 2 hours.
-
Self-Validation Check: Perform micro-cleavage and Chiral LC-MS analysis. Pass Criteria: If the D-epimer exceeds 2%, reduce the TMP equivalents to 4 eq and strictly maintain 0 °C for the entire coupling duration in subsequent runs.
Part 5: References
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - Nature Communications (PMC).[Link]
-
Synthesis of Shld Derivatives, Their Binding to the Destabilizing Domain, and Influence on Protein Accumulation in Transgenic Plants - Journal of Medicinal Chemistry (ACS).[Link]
-
Rational drug design and synthesis of selective FKBP51 ligands - LMU München.[Link]
-
Pipecolic linker and its use for chemistry on solid support (US8546533B2) - Google Patents.
Sources
Technical Support Center: Troubleshooting Solubility of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine in DMF
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues or gelation when using the unnatural amino acid 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine in N,N-Dimethylformamide (DMF) during Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Analysis: Why Does This Compound Resist Solvation?
Standard Fmoc-protected amino acids generally exhibit excellent solubility in polar aprotic solvents like DMF[]. However, 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is a highly functionalized, rigid unnatural amino acid that frequently defies standard solvation kinetics due to three compounding structural factors:
-
Conformational Rigidity: The piperidine ring restricts the molecule's conformational degrees of freedom. This entropic penalty heavily favors crystallization and aggregation over solvation.
-
Hydrophobic Bulk: The 4-methoxybenzyl (PMB) protecting group on the piperidine nitrogen introduces significant hydrophobic bulk, reducing the molecule's overall polarity and compatibility with DMF[2][3].
-
π−π Stacking & Hydrogen Bonding: The Fmoc group promotes strong intermolecular π−π stacking, while the carbamate NH and free carboxylic acid form robust intermolecular hydrogen bond networks, leading to rapid gelation or precipitation[3].
Structural factors driving the aggregation of the target compound.
Troubleshooting Workflow
When standard dissolution in DMF fails, we recommend a tiered escalation strategy. Do not immediately jump to harsh solvent mixtures; instead, systematically increase the disruptive force applied to the intermolecular bonds.
Workflow for resolving Fmoc-amino acid solubility issues in DMF.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a specific validation checkpoint to ensure chemical integrity is maintained before proceeding to the coupling phase.
Protocol A: Thermal & Acoustic Disruption
Applying kinetic energy can overcome the lattice energy of the aggregates without altering the solvent chemistry.
-
Preparation: Weigh the required amount of the amino acid into a clean, dry vial and add the calculated volume of high-purity, peptide-grade DMF[4].
-
Sonication: Place the vial in an ultrasonic bath at room temperature. Sonicate in short bursts of 2–5 minutes[4].
-
Thermal Assist: If turbidity persists, transfer the vial to a heating block set to 30–40 °C while stirring[4].
-
Validation Check: Temperature Control. Continuously monitor the solution. The temperature must not exceed 40 °C . Prolonged exposure to higher temperatures can cause premature degradation or cleavage of the Fmoc protecting group[4]. A successful result is a completely clear solution when held against a dark background.
Protocol B: Co-Solvent Optimization (DMSO / NMP)
If kinetic energy is insufficient, alter the thermodynamic environment by introducing co-solvents that disrupt specific intermolecular forces. NMP and DMSO possess superior solvating properties for aggregating sequences compared to DMF alone[5][6].
-
Base Suspension: Suspend the amino acid in 80% of the target final volume using DMF.
-
Titration: Add Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) dropwise, vortexing between additions, up to a maximum of 20-25% of the final volume[4].
-
Validation Check: Phase Stability. Allow the solution to sit at room temperature for 10 minutes. If the compound crashes back out of solution (re-precipitation), the solvation is metastable, and you must proceed to Protocol C.
Protocol C: Chaotropic Salt Disruption (LiCl)
Chaotropic agents like Lithium Chloride (LiCl) actively disturb hydrogen bonding networks. The lithium ions coordinate with the carbonyl oxygens of the amino acid, breaking the secondary structures that cause gelation[5][7].
-
Solvent Preparation: Prepare a stock solution of 0.8 M LiCl in anhydrous DMF[5].
-
Dissolution: Use this chaotropic solvent system to dissolve the amino acid.
-
Validation Check: Post-Coupling Resin Wash. While LiCl is excellent for dissolution, residual salts can severely interfere with uronium-based coupling reagents (e.g., HATU, HBTU). After the coupling step is complete, you must validate removal by washing the peptide-resin extensively with pure DMF (at least 5 x 1 min) before the next deprotection step[5].
Quantitative Data: Solvent & Additive Efficacy Comparison
Summarizing the physicochemical approaches, the table below allows you to compare the efficacy and potential drawbacks of each solvent system when handling highly hydrophobic, bulky unnatural amino acids[3][5][6][7].
| Solvent / Additive System | Mechanism of Action | Solvation Efficacy | Experimental Risk / Drawback |
| 100% DMF | Baseline polar aprotic solvation | Low | High risk of gelation for rigid/bulky unnatural amino acids. |
| DMF + 20% DMSO | Strong H-bond acceptor disruption | High | DMSO can be difficult to wash out of the resin and may cause side reactions (e.g., oxidation of sensitive residues)[3]. |
| DMF + NMP (1:1) | Enhanced solvation of hydrophobic motifs | Medium-High | NMP is slightly less polar but better for hydrophobics; harder to wash out than DMF[6]. |
| DMF + 0.8 M LiCl | Chaotropic disruption of secondary structures | Very High | Residual salts can interfere with coupling reagent kinetics; requires extensive post-coupling washes[5][7]. |
| "Magic Mixture" (DCM:DMF:NMP 1:1:1) | Broad-spectrum polarity and resin swelling | High | DCM boils at a low temperature (39.6 °C), making this mixture unsuitable for heated or microwave-assisted couplings[3][5][7]. |
Frequently Asked Questions (FAQs)
Q: I managed to dissolve the compound using the "Magic Mixture" (DCM:DMF:NMP 1:1:1), but my coupling yield is still low. Why? A: While the "Magic Mixture" is highly effective at keeping hydrophobic fragments in solution[3][5][7], the presence of DCM can alter the activation kinetics of your coupling reagents. Furthermore, if you are using elevated temperatures, the DCM (boiling point ~39.6 °C) may be evaporating, altering the concentration and causing the compound to precipitate mid-reaction. Ensure couplings with this mixture are performed at room temperature and consider extending the coupling time.
Q: Can I use sonication indefinitely until the powder dissolves? A: No. Ultrasonic waves generate localized heat. Prolonged sonication will inevitably raise the temperature of the bath and the solvent. If the temperature exceeds 40 °C, you risk degrading the Fmoc-amino acid[4]. Always use short bursts (2-5 minutes) and monitor the bath temperature with a thermometer.
Q: Does the choice of coupling reagent affect the solubility of the amino acid mixture? A: Yes. The addition of coupling reagents (like HATU or DIC/Oxyma) and bases (like DIEA) changes the ionic strength and polarity of the solution. Sometimes, an amino acid that is marginally insoluble in pure DMF will dissolve completely upon the addition of DIEA, as the base can help disrupt hydrogen bonds and form more soluble intermediate complexes. However, do not add the activation reagents until you are ready to couple, to avoid premature degradation.
References
-
PMC. "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." National Institutes of Health. Available at: [Link]
-
Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Biotage. Available at:[Link]
Sources
Technical Support Center: Optimizing TFA Cleavage of 4-Methoxybenzyl (PMB) Protected Piperidines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of 4-methoxybenzyl (PMB) groups from secondary amines like piperidine.
The Causality of N-PMB Stability
While O-PMB ethers can be cleaved under relatively mild oxidative or acidic conditions[1], N-PMB amines present a distinct kinetic hurdle. The carbon-nitrogen bond is significantly more stable than the carbon-oxygen bond due to nitrogen's lower electronegativity. This stabilizes the protonated intermediate and raises the activation energy required for the generation of the 4-methoxybenzyl carbocation. Consequently, standard room-temperature TFA protocols often result in stalled reactions. Success requires a precise balance of thermal energy (to drive cleavage) and nucleophilic scavenging (to prevent re-alkylation by the liberated cation).
Mechanistic Pathway
Fig 1: Mechanistic pathway of N-PMB acidolytic cleavage and cation scavenging.
Optimization Matrix
To select the best starting point for your substrate, compare the quantitative parameters in the matrix below:
| Cleavage Condition | Temperature | Time | Scavenger (Eq) | Expected Conversion | Primary Risk / Observation |
| 50% TFA in DCM | 25 °C | 24 h | Anisole (2.0) | < 40% | Stalled reaction; incomplete cleavage. |
| Neat TFA | 50–60 °C | 2–5 h | Anisole (5.0) | > 95% | Standard baseline; moderate re-alkylation risk. |
| Neat TFA | 60 °C | 1–2 h | 1,3-Dimethoxybenzene (5.0) | > 98% | Highly efficient; best for sensitive substrates. |
| Neat TFA (Microwave) | 80 °C | 30 min | Anisole (10.0) | > 95% | Rapid cleavage; risk of piperidine ring opening. |
Standard Operating Procedure (SOP): Optimized N-PMB Cleavage
This self-validating protocol is designed to maximize cleavage while suppressing byproduct formation.
-
Preparation : In a dry round-bottom flask, dissolve the N-PMB piperidine substrate (1.0 mmol) in neat Trifluoroacetic Acid (TFA, 5.0 mL).
-
Self-Validation Check: The solution should be clear. If precipitation occurs, add minimal dichloromethane (DCM, up to 20% v/v) to ensure homogeneity.
-
-
Scavenger Addition : Add 1,3-dimethoxybenzene (5.0 mmol, 5.0 eq) or anisole.
-
Causality: 1,3-dimethoxybenzene is significantly more electron-rich than anisole, allowing it to kinetically outcompete the liberated piperidine for the highly electrophilic PMB cation.
-
-
Thermal Activation : Heat the reaction mixture to 50–60 °C under an inert atmosphere (N2/Ar) for 2 to 5 hours[2].
-
Monitoring : Sample 10 µL, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Self-Validation Check: Look for the disappearance of the parent mass [M+H] and the appearance of the free piperidine mass [M-120].
-
-
Quenching & Workup : Once conversion is >95%, cool to room temperature. Concentrate the mixture under reduced pressure (do not exceed 40 °C bath temperature to avoid thermal degradation of the TFA salt).
-
Neutralization : Dissolve the crude residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer pH is >8. Extract, dry over Na2SO4, and concentrate to yield the free piperidine.
Troubleshooting & FAQs
Q: My cleavage is stuck at 40% conversion after 24 hours at room temperature. How do I push it to completion? A: Room temperature is thermodynamically insufficient for N-PMB cleavage. The activation barrier requires heating. Increase the temperature to 50–60 °C. Patent literature and established procedures consistently demonstrate that heating N-PMB protected amines in TFA for 2–5 hours at elevated temperatures is required for full conversion[2].
Q: LC-MS shows a persistent byproduct with a mass of [M+120]. What is this, and how do I prevent it? A: This is the re-alkylation byproduct. The liberated 4-methoxybenzyl cation is highly electrophilic and has re-attached to your free piperidine nitrogen. To prevent this, you must increase the kinetics of the scavenging step. Switch from anisole to a more reactive scavenger like 1,3-dimethoxybenzene, and increase the loading to 5–10 equivalents.
Q: Can I use microwave irradiation to speed up the cleavage? A: Yes. Microwave-assisted TFA cleavage is highly effective for recalcitrant N-PMB groups. Heating the reaction to 80 °C in a microwave reactor with anisole can reduce the reaction time from several hours to just minutes, often yielding >80% of the desired product[3]. However, ensure your substrate lacks other highly acid-sensitive moieties (e.g., Boc, Trt), which will co-cleave under these conditions[1].
Workflow Logic
Fig 2: Optimization workflow and decision matrix for N-PMB deprotection.
References
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis Source: NIH URL
- WO2018057588A1 - Furo[3,2-b]pyridine compounds useful as inhibitors of the par-2 signaling pathway Source: Google Patents URL
- Scalable Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one Source: Thieme Connect URL
Sources
Technical Support Center: Overcoming Steric Hindrance in Carboxypiperidine Peptide Coupling
Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the notorious steric hindrance of carboxypiperidine derivatives (e.g., pipecolic acid, nipecotic acid, and isonipecotic acid). Because these molecules feature a bulky piperidine ring and a secondary amine, they frequently cause incomplete couplings, sequence truncations, and severe epimerization.
This document synthesizes field-proven causality, self-validating protocols, and authoritative chemical logic to help you troubleshoot and optimize your amide bond formations.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why do I experience massive yield drops when coupling an incoming amino acid to the nitrogen of a carboxypiperidine? Causality: Carboxypiperidines contain a secondary amine embedded within a bulky cyclic framework. This steric bulk significantly raises the activation energy required for the nucleophilic attack on the activated carboxylate of the incoming amino acid. Furthermore, the preferred chair conformation of the piperidine ring can physically shield the nitrogen's lone pair. Solution: Standard reagents like HBTU with Diisopropylethylamine (DIEA) are insufficient. You must switch to highly reactive uronium/aminium salts.[1]. Additionally, replace DIEA with 2,4,6-trimethylpyridine (TMP or collidine).[2].
Q2: When activating the carboxylic acid of pipecolic acid, I observe significant epimerization. How can I suppress this? Causality: Activating a sterically hindered carboxylic acid results in a long-lived activated ester intermediate. Because the subsequent nucleophilic attack by the amine is slow, the intermediate has ample time to undergo intramolecular cyclization into an oxazolone (azlactone). The oxazolone intermediate easily loses its chiral alpha-proton, leading to racemization upon ring opening. Solution: Utilize the DIC/OxymaPure coupling system.[3]. This rapid trapping bypasses oxazolone formation. Crucially, this method requires no external base, eliminating base-catalyzed proton abstraction.
Q3: I am synthesizing a macrocyclic peptide containing pipecolic acid, but NMR shows multiple conformers. Is my coupling failing? Causality: This is rarely a coupling failure; it is a structural phenomenon.[4]. This results in the presence of multiple stable conformers in solution. Solution: Do not rely solely on 1D NMR to validate coupling success. Use LC-MS and chiral HPLC. For the macrocyclization step itself,[4].
Part 2: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system, incorporating specific analytical checkpoints to confirm success before proceeding to the next step.
Protocol A: Microwave-Assisted N-Acylation of Carboxypiperidines
Objective: Couple an Fmoc-protected amino acid to the sterically hindered secondary amine of a resin-bound carboxypiperidine.
-
Resin Preparation: Swell the resin-bound carboxypiperidine (0.1 mmol) in DMF for 20 minutes.
-
Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).
-
Validation Checkpoint: Perform a Chloranil test (the Kaiser test is unreliable for secondary amines). A dark blue/green bead color validates the presence of the free secondary amine.
-
-
Pre-activation: In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq) and COMU (0.4 mmol, 4 eq) in 2 mL of DMF. Add TMP (0.8 mmol, 8 eq). Stir for exactly 1 minute to generate the Oxyma active ester.
-
Coupling: Add the activated mixture to the resin.
-
Microwave Heating: Subject the reaction to microwave irradiation at 75°C for 15 minutes. (Ensure the synthesizer is calibrated to prevent thermal degradation of the peptide backbone).
-
Verification: Drain and wash the resin with DMF (5×).
-
Validation Checkpoint: Repeat the Chloranil test. A colorless or pale yellow result validates complete amide bond formation.
-
Protocol B: Epimerization-Free Activation of Carboxypiperidine Carboxylates
Objective: Couple a resin-bound peptide to the free carboxylic acid of an incoming Fmoc-carboxypiperidine.
-
Reagent Preparation: Dissolve Fmoc-pipecolic acid (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in 1.5 mL DMF.
-
Activation: Add DIC (0.3 mmol, 3 eq) to the mixture. Stir for 3 minutes at room temperature.
-
Causality Note: Do not add any external base (e.g., DIEA or TMP). The absence of base is the primary mechanism preventing epimerization during the activation of this bulky acid.
-
-
Coupling: Add the mixture to the deprotected resin-bound primary amine (0.1 mmol).
-
Incubation: Agitate at room temperature for 2 hours.
-
Verification:
-
Validation Checkpoint: Perform a standard Kaiser test. A negative (yellow) result confirms the primary amine has been successfully acylated.
-
Part 3: Quantitative Reagent Comparison
The following table summarizes the quantitative performance metrics of various coupling systems when applied to sterically hindered cyclic amino acids (benchmarked against standard solid-phase synthesis conditions).
| Coupling System | Relative Yield (Hindered Amines) | Epimerization Risk | Recommended Base | Reaction Time | Key Causality / Notes |
| COMU / TMP | > 95% | Low (< 2%) | TMP (1-2 eq) | 15 min (MW) | Immonium oxygen increases stability; Oxyma leaving group prevents guanidinylation[1]. |
| HATU / TMP | 85 - 90% | Moderate (5%) | TMP (2 eq) | 30 min (MW) | TMP's steric shielding prevents base-catalyzed side reactions better than DIEA[2]. |
| DIC / OxymaPure | 80 - 85% | Very Low (< 1%) | None | 120 min (RT) | Neutral conditions completely bypass oxazolone-mediated epimerization[3]. |
| PyBOP / DIEA | < 40% | High (> 15%) | DIEA (2 eq) | > 180 min (RT) | OBt esters are insufficiently reactive for carboxypiperidines; long reaction times lead to degradation. |
Part 4: Strategic Decision Workflow
Use the following logical workflow to determine the optimal coupling strategy based on which functional group of the carboxypiperidine you are targeting.
Workflow for overcoming steric hindrance based on the carboxypiperidine coupling site.
Part 5: References
-
Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (ACS Publications)[Link]
-
Peptide Coupling in the Presence of Highly Hindered Tertiary Amines Organic Letters (ACS Publications)[Link]
-
Macrocyclic Tetramers—Structural Investigation of Peptide-Peptoid Hybrids Marine Drugs (PMC - NIH)[Link]
Sources
Strategic Selection of Piperidine Nitrogen Protecting Groups in SPPS: N-Benzyl vs. N-PMB
Executive Summary & Mechanistic Divergence
When incorporating piperidine-based building blocks (such as pipecolic acid, nipecotic acid, or specialized peptidomimetics) into Solid-Phase Peptide Synthesis (SPPS), the secondary nitrogen of the piperidine ring must be temporarily masked to prevent unwanted branching or acylation. The choice between N-Benzyl (Bn) and N-p-Methoxybenzyl (PMB) protecting groups dictates the entire synthetic workflow, as their distinct electronic properties result in vastly different cleavage requirements 1.
-
N-Benzyl (Bn): The traditional, highly robust choice. Lacking electron-donating substituents, the benzylic C-N bond is exceptionally stable to both acids and bases. While it easily survives SPPS conditions, its removal requires catalytic hydrogenolysis, which is notoriously difficult to perform on-resin [[2]]().
-
N-p-Methoxybenzyl (PMB): The orthogonal alternative. The para-methoxy group donates electron density into the aromatic ring, significantly lowering its oxidation potential and stabilizing the intermediate benzylic carbocation/radical cation during cleavage 3. This enables selective, orthogonal deprotection using mild oxidants directly on the solid support 4.
Comparative Performance Data
| Property / Condition | N-Benzyl (Bn) | N-p-Methoxybenzyl (PMB) |
| Chemical Structure | -CH₂-C₆H₅ | -CH₂-C₆H₄-p-OCH₃ |
| Fmoc SPPS Stability (20% Piperidine) | Highly Stable | Highly Stable |
| Global Cleavage (95% TFA) | Highly Stable | Moderately Stable (Requires scavengers/heat for full cleavage) |
| Oxidative Cleavage (DDQ, CAN) | Highly Stable | Labile (Rapidly cleaved, orthogonal to Fmoc/tBu) |
| Reductive Cleavage (H₂, Pd/C) | Labile | Labile |
| On-Resin Deprotection Feasibility | Poor (Heterogeneous catalyst) | Excellent (Homogeneous DDQ/CAN solution) |
Workflow Visualization: On-Resin vs. Solution-Phase Strategies
The choice between PMB and Bn dictates whether you can functionalize the piperidine nitrogen before or after cleaving the peptide from the resin.
Figure 1: Comparative SPPS workflows demonstrating the orthogonal on-resin advantages of N-PMB versus the linear, post-cleavage requirements of N-Bn.
Causality in Experimental Design: Why Standard Methods Fail
The Heterogeneous Catalyst Problem (N-Bn)
Attempting hydrogenolysis (H₂, Pd/C) on a standard polystyrene SPPS resin fails because the reaction requires a triphasic interaction: the solid resin matrix, the solid palladium catalyst, and gaseous hydrogen. The bulky, insoluble Pd/C particles cannot penetrate the nanopores of the swollen resin to reach the bound peptide. Thus, N-Bn must be retained until after global cleavage, severely restricting on-resin derivatization of the piperidine nitrogen 5.
The Mechanistic Role of Water in Oxidative Cleavage (N-PMB)
Oxidative cleavage of N-PMB by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a homogeneous reaction that works perfectly on-resin. However, the reaction mechanistically requires water (typically 5-10% v/v in DCM). DDQ acts as a one-electron oxidant, converting the PMB group to an iminium ion. Without water to act as a nucleophile and hydrolyze the iminium into a hemiaminal, the reaction stalls. The hemiaminal subsequently collapses to release the free secondary amine and p-anisaldehyde [[4]]().
Figure 2: Logical relationship of the oxidative cleavage mechanism of N-PMB by DDQ, highlighting the critical role of water.
Self-Validating Experimental Protocols
Protocol A: Orthogonal On-Resin Deprotection of N-PMB
This protocol allows for the unmasking of the piperidine nitrogen while the peptide remains anchored to the resin, leaving Fmoc and tBu/Boc groups intact.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes.
-
Oxidation Cocktail: Prepare a fresh solution of DDQ (5 equivalents relative to resin loading) in a solvent mixture of DCM/H₂O (9:1, v/v).
-
Reaction: Add the cocktail to the resin and agitate at room temperature for 2 hours. Protect the reaction vessel from direct light.
-
Quenching & Washing (Critical): Drain the reaction mixture. Wash the resin with DMF (3 × 1 min). To ensure complete removal of DDQ byproducts and trapped p-anisaldehyde, wash the resin with 1% ascorbic acid in DMF (v/v) for 5 minutes (this reduces any residual DDQ), followed by standard DCM and DMF washes (3 × 1 min each).
-
Self-Validation (Chloranil Test): Because the deprotected piperidine is a secondary amine, the standard Kaiser test will yield a false negative. Perform a Chloranil Test . A successful deprotection will yield dark blue/green resin beads, confirming the presence of the free secondary amine.
Protocol B: Solution-Phase Hydrogenolysis of N-Bn
Use this protocol if the extreme stability of N-Bn was required during synthesis, necessitating post-cleavage deprotection.
-
Global Cleavage: Cleave the peptide from the resin using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitation: Precipitate the crude N-Bn protected peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Hydrogenation Setup: Dissolve the crude peptide in Methanol or Acetic Acid (approx. 5-10 mg/mL). Add 10% Pd/C catalyst (15% w/w relative to peptide).
-
Reaction: Purge the reaction flask with Argon, then introduce H₂ gas via a balloon or a Parr shaker (30-50 psi). Stir vigorously at room temperature for 4-12 hours.
-
Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. A successful hydrogenolysis is validated by a clean mass shift of -90 Da (loss of the benzyl group: C₇H₆).
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via RP-HPLC.
References
-
A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups - Benchchem. 1
-
From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC. 5
-
Protecting group - Wikipedia. 2
-
Protecting Groups Archives - Total Synthesis. 3
-
Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl - Semantic Scholar. 4
Sources
Validation of peptide purity containing 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine via HPLC
A Senior Application Scientist's Comparative Guide to the Validation of Peptide Purity via HPLC
Topic:
Introduction: The Imperative of Purity in Complex Synthetic Peptides
In the landscape of modern therapeutics and advanced biochemical research, synthetic peptides are at the forefront of innovation. Their specificity and biological activity, however, are directly contingent on their purity. The introduction of complex, non-natural amino acids, such as 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine, into a peptide sequence presents unique and significant analytical challenges.[1][2] These modifications, while bestowing desirable conformational constraints or functional properties, can complicate synthesis and purification, leading to a variety of process-related impurities like deletion sequences, truncated peptides, or products of incomplete deprotection.[3]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of validating the purity of such complex peptides. We will explore not only the central role of High-Performance Liquid Chromatography (HPLC) but also the absolute necessity of employing orthogonal methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating, robust, and regulatory-compliant purity assessment.
The Gold Standard: Reversed-Phase HPLC for Peptide Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of peptide purity analysis and purification.[2][4] The technique separates molecules based on their hydrophobicity through differential interactions with a nonpolar stationary phase (typically C18-functionalized silica) and a polar mobile phase.[5][6] Peptides are initially loaded onto the column in a weak, aqueous mobile phase and are eluted by a gradient of increasing organic solvent concentration.[6]
Causality Behind Method Choices for Modified Peptides
The inclusion of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine introduces significant hydrophobicity due to the fluorenylmethyloxycarbonyl (Fmoc) and 4-methoxybenzyl groups. This has direct implications for RP-HPLC method development:
-
Enhanced Retention: The increased hydrophobicity will cause the peptide to bind more strongly to the C18 stationary phase, resulting in longer retention times. This necessitates a more aggressive or elongated organic solvent gradient to ensure timely elution.
-
Potential for Peak Tailing: The rigid piperidine ring and bulky protecting groups can lead to secondary interactions with the silica backbone of the stationary phase, potentially causing poor peak shape (tailing).[1] The use of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase is critical to minimize these interactions and ensure sharp, symmetrical peaks.[4][7]
-
Resolution Challenges: Impurities that are structurally similar to the main peptide, differing by only a single amino acid or protecting group, may co-elute. Achieving baseline resolution requires careful optimization of the gradient slope; a shallower gradient often provides the necessary resolving power.[6]
Experimental Protocol: A Robust RP-HPLC Method for Purity Assessment
This protocol provides a validated starting point for analyzing a peptide containing 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine.
Objective: To determine the purity of the target peptide and separate it from key process-related impurities.
1. Sample Preparation:
- Accurately weigh and dissolve the lyophilized peptide powder in a suitable solvent. A common starting point is 50% acetonitrile in water.
- Dilute the stock solution to a final concentration of approximately 1 mg/mL using 0.1% TFA in water.[8]
- Rationale: Proper dissolution is crucial for reproducible results.[3] Using polypropylene or low-binding tubes can prevent non-specific adsorption of the peptide.[9]
2. HPLC System and Conditions:
- System: An Agilent 1260 Infinity II LC System or equivalent.
- Column: Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm.
- Rationale: A wide-pore (300 Å) C18 column is recommended for peptides to allow full interaction with the stationary phase, leading to better peak shape and resolution.[7]
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Rationale: Controlling temperature enhances the reproducibility of retention times.[6]
- Detection: UV absorbance at 214 nm (for the peptide backbone) and 265 nm (for the Fmoc group).[8]
- Injection Volume: 10 µL.
3. Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 25.0 | 70 |
| 27.0 | 95 |
| 30.0 | 95 |
| 32.0 | 10 |
| 35.0 | 10 |
-
Rationale: This linear gradient is a standard starting point. For peptides with very similar impurities, a shallower gradient (e.g., 0.5% B per minute) may be required to improve resolution.
4. Data Analysis and Purity Calculation:
- Peptide purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram detected at ~214 nm.[3][5]
- Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
The Critical Need for Orthogonal Validation
Relying solely on HPLC-UV for purity determination is insufficient and presents a significant analytical risk. A peak that appears pure by UV detection may contain co-eluting impurities that lack a strong chromophore or have identical retention times.[10] Orthogonal methods, which measure the same property using different physical principles, are essential for a comprehensive and trustworthy validation.[11][12]
Caption: Workflow illustrating the integration of orthogonal methods for robust peptide purity validation.
Mass Spectrometry (MS): The Identity Confirmer
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is an indispensable technique for identifying and quantifying peptide impurities.[3] While HPLC separates the components, MS provides the molecular weight of each component, confirming the identity of the main peak and characterizing impurities.[5][13]
-
Key Advantages over HPLC-UV:
-
High Specificity: Provides definitive mass-to-charge (m/z) data, confirming the peptide's identity.
-
Impurity Identification: Can identify the mass of co-eluting species, truncated sequences, or deprotection failures that might be hidden under the main HPLC peak.[3]
-
Enhanced Sensitivity: MS detection is often more sensitive than UV, allowing for the detection of trace-level impurities.[13][14]
-
Experimental Protocol: LC-MS Analysis The HPLC method described above can be directly coupled to a mass spectrometer.
-
System: A Waters ACQUITY UPLC H-Class System coupled to a Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for peptides.[13]
-
Mobile Phase Consideration: TFA can suppress the MS signal.[7] If sensitivity is an issue, replacing TFA with 0.1% formic acid is a common and effective strategy, though it may require re-optimization of the chromatographic separation.[8]
-
Data Analysis: The extracted ion chromatogram (EIC) for the theoretical mass of the target peptide is used to confirm its retention time. The masses of other peaks in the total ion chromatogram (TIC) are analyzed to identify potential impurities.
NMR Spectroscopy: The Ultimate Structural Arbiter
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level structural information.[15][16] For complex peptides, particularly when issues like isomerization or unexpected side-reactions are suspected, NMR is the ultimate arbiter.
-
Unique Capabilities:
-
Absolute Structural Elucidation: Can confirm the complete covalent structure, including the stereochemistry of amino acids, which is something HPLC and MS cannot do.[15]
-
Identification of Isomers: Can distinguish between diastereomers or other isomeric impurities that may have identical masses and similar retention times.
-
Quantitative Analysis (qNMR): Can be used for quantitative analysis without the need for a specific reference standard for every impurity, as the signal intensity is directly proportional to the number of nuclei.[17]
-
Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique depends on the specific question being asked. For routine purity checks, HPLC is the workhorse. For identity confirmation, MS is essential. For complex structural issues, NMR is unparalleled.
| Feature | RP-HPLC with UV | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Function | Separation & Quantification | Identification & Characterization | Structural Elucidation & Quantification |
| Principle | Separation by hydrophobicity | Mass-to-charge ratio analysis | Nuclear spin in a magnetic field |
| Resolution | High for separating isoforms | High mass resolution | High structural resolution |
| Sensitivity | Good (ng-µg range) | Very High (pg-fg range)[14] | Lower (µg-mg range)[16] |
| Information Provided | Retention time, % Purity (Area)[18] | Molecular Weight, Sequence Info (MS/MS)[14] | Atomic connectivity, 3D structure, Isomer identification[15][16] |
| Key Advantage | Robust, quantitative, widely available[18] | Confirms identity, detects co-eluting impurities[13] | Definitive structure confirmation, non-destructive[15] |
| Key Limitation | Cannot confirm identity alone | Quantification can be complex | Lower sensitivity, expensive equipment[14] |
Regulatory Grounding: Adherence to ICH and FDA Guidelines
The validation of peptide purity for therapeutic use must adhere to stringent regulatory guidelines. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide frameworks for this process.[19]
-
Impurity Thresholds: Regulatory guidelines define thresholds for reporting, identifying, and qualifying impurities. For instance, impurities present at ≥0.10% should generally be identified, and new impurities above 0.5% may require significant justification.[20][21]
-
Stability-Indicating Methods: The analytical method must be "stability-indicating," meaning it can accurately separate the intact peptide from its degradation products. This requires forced degradation studies (e.g., exposure to acid, base, oxidation, heat) to prove the method's resolving power.
-
Method Validation: The chosen analytical methods must be fully validated according to ICH Q2(R2) guidelines, demonstrating specificity, accuracy, precision, linearity, and robustness.
Caption: Decision tree for addressing common HPLC issues with complex peptides.
Conclusion
Validating the purity of a peptide containing a complex, non-natural amino acid like 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine requires a multi-faceted, scientifically rigorous approach. While RP-HPLC is the foundational technique for separation and quantification, it cannot stand alone. A self-validating system of protocols must be employed, where the quantitative power of HPLC is complemented by the definitive identity confirmation of Mass Spectrometry and, when necessary, the unambiguous structural elucidation of NMR spectroscopy. This integrated, orthogonal approach is not merely best practice; it is essential for ensuring the scientific integrity of research data and the safety and efficacy of peptide-based therapeutics.
References
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
whpeptide. (2023, November 2). How is the purity of peptides calculated?. Retrieved from [Link]
- Kellenbach, E., & Rundlöf, T. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In V. Srivastava (Ed.), Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls (pp. 381-420). The Royal Society of Chemistry.
-
Shimadzu Scientific Instruments. (n.d.). Peptide and Protein Analysis. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
-
Cytiva. (n.d.). Purification of therapeutic peptides using orthogonal methods to achieve high purity. Retrieved from [Link]
- Yuan, J., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. bioRxiv.
-
Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved from [Link]
-
DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]
- Aguilar, M. I., & Hearn, M. T. W. (Eds.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Sharma, N. (2025, October 31). Analytical Challenges and Emerging Strategies for GLP-1 Analysis.
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
- de la Torre, B. G., & Andreu, D. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Journal of Peptide Science.
- U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. FDA.
-
MtoZ Biolabs. (n.d.). Choosing Protein Purity Detection Methods: Comparing HPLC With MS. Retrieved from [Link]
- European Pharmacopoeia. (2017, October 15). General Chapter 2034: Related substances in peptides obtained by chemical synthesis.
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, May 19). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]
- Unfolded. (2026, March 22).
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
- ResearchGate. (2025, October 8). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
- International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B.
- International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
-
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Patsnap. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]
- Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
- Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 790, 3-33.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- ResearchGate. (n.d.).
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. note.com [note.com]
- 6. renyi.hu [renyi.hu]
- 7. hplc.eu [hplc.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 13. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Protein Mass Spectrometry: A Comprehensive Comparison of Peptide Purity Detection Methods [en.biotech-pack.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
Mass Spectrometry Analysis of Peptides Containing 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals
Executive Summary
The incorporation of heavily constrained, unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, particularly in the development of highly stable receptor agonists (e.g., GIP/GLP-1 analogs). 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine —often abbreviated as Fmoc-Api(PMB)-OH—is a critical building block that introduces severe conformational rigidity via its piperidine ring.
However, analyzing peptides containing this residue by mass spectrometry (MS) presents a profound analytical challenge. The bulky piperidine core alters proton mobility, while the 4-methoxybenzyl (PMB) protecting group acts as a massive energy sink during conventional fragmentation. As a Senior Application Scientist, I have designed this guide to objectively compare analytical methodologies (CID/HCD vs. ETD) and structural states (PMB-Protected vs. Deprotected) to help you achieve unambiguous sequence validation.
Mechanistic Background: The Analytical Challenge
To optimize an MS method, we must first understand the causality behind the molecule's behavior. The structural anatomy of the Api(PMB) residue disrupts standard peptide fragmentation rules through two primary mechanisms:
-
The "Energy Sink" Effect: The PMB group is attached to the piperidine nitrogen via a highly labile C-N bond. Under vibrational activation (CID/HCD), the energy required to cleave this bond is significantly lower than the energy required to cleave the peptide backbone. This results in the dominant ejection of a 4-methoxybenzyl cation ( m/z 121.06), depleting the precursor ion population before sequence-informative b and y ions can form.
-
Mobile Proton Sequestration: If the PMB group is removed during standard Fmoc solid-phase peptide synthesis (SPPS) deprotection [1], the resulting free secondary amine on the piperidine ring possesses a high gas-phase basicity. According to the mobile proton model [3], this basic site sequesters protons during electrospray ionization (ESI), preventing them from migrating to the amide backbone to initiate charge-directed cleavage.
Fig 1: Mechanistic divergence of PMB-piperidine peptide fragmentation under CID vs. ETD.
Methodology Comparison: Fragmentation Techniques
When analyzing peptides containing the intact Api(PMB) residue, the choice of fragmentation technique dictates the success of the assay.
HCD/CID (Vibrational Activation)
Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) rely on increasing the vibrational energy of the molecule. Because the activation is slow relative to bond vibration, the weakest bond breaks first. For Api(PMB)-containing peptides, the PMB group acts as a thermodynamic sink. The resulting spectra are overwhelmingly dominated by the m/z 121.06 reporter ion, leaving the peptide backbone largely intact. While useful for identifying the presence of the residue (precursor-ion scanning), it fails at sequencing.
ETD (Electron-Based Activation)
Electron Transfer Dissociation (ETD) bypasses vibrational energy entirely. By transferring an electron from a radical anion (e.g., fluoranthene) to the multiply charged peptide, ETD induces a rapid, non-ergodic cleavage of the N−Cα bonds. Because the process is faster than intramolecular energy distribution, the highly labile PMB group remains perfectly intact on the piperidine ring. This allows for unambiguous localization of the unnatural amino acid via a continuous series of c and z ions.
Table 1: Quantitative Comparison of Fragmentation Techniques
| Analytical Metric | HCD (High-Energy Collisional) | CID (Ion Trap Collisional) | ETD (Electron Transfer) |
| Primary Cleavage Site | Labile side-chain (PMB loss) | Labile side-chain (PMB loss) | Backbone N−Cα bonds |
| Dominant Ion Species | m/z 121.06 (Tropylium ion) | [M+nH−120]n+ | c and z sequence ions |
| Sequence Coverage | < 30% (around Api residue) | < 20% | > 85% |
| Optimal Precursor Charge | 2+ to 3+ | 2+ to 3+ | ≥3+ |
| Diagnostic Utility | High (Reporter ion screening) | Low | High (Full sequencing) |
Structural State Comparison: Protected vs. Deprotected
During standard TFA-mediated cleavage from the SPPS resin, the PMB group on the piperidine nitrogen may undergo partial deprotection depending on the scavenger cocktail used [1]. Analyzing both states is a critical quality control step.
-
PMB-Protected (Intact): The bulky, hydrophobic PMB group significantly increases the retention time during Reversed-Phase LC. The electron-withdrawing nature of the benzyl ring reduces the basicity of the piperidine nitrogen, allowing protons to remain relatively mobile along the backbone (though fragmentation is still hindered by the energy sink effect).
-
Deprotected (Free Piperidine): The removal of the PMB group exposes a highly basic secondary amine [2]. This drastically shifts the charge state envelope of the peptide during ESI (e.g., shifting a dominant 2+ population to 3+ or 4+ ). Furthermore, the sequestered proton at the piperidine core requires elevated Normalized Collision Energy (NCE) to force backbone fragmentation.
Table 2: Impact of PMB Protecting Group on MS Dynamics
| Physicochemical Property | PMB-Protected (Intact Api) | Deprotected (Free Piperidine) |
| Gas-Phase Basicity | Moderate | Very High (Proton sequestering) |
| Hydrophobicity (RP-LC) | High (Late elution) | Low (Early elution) |
| Dominant Neutral Loss | 120.06 Da (PMB group) | None (Stable ring structure) |
| HCD Energy Requirement | Low (NCE 20-25 for PMB loss) | High (NCE 30-35 for backbone) |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step LC-MS/MS methodology utilizes a decision-tree logic that self-corrects based on the ionization state of the peptide.
Step 1: Sample Preparation & Cleavage Validation
-
Cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
-
Causality Check: To intentionally retain the PMB group for analysis, limit cleavage time and avoid strong scavengers like thioanisole.
-
Precipitate in cold diethyl ether, centrifuge, and reconstitute the pellet in 0.1% Formic Acid (FA) in water to a concentration of 10 pmol/µL.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18, 1.7 µm, 2.1 x 100 mm (heated to 45°C to reduce piperidine-induced peak tailing).
-
Mobile Phases: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.
-
Gradient: 5% to 60% B over 15 minutes. The deprotected peptide will elute approximately 3-5 minutes earlier than the PMB-protected variant.
Step 3: Source Tuning & Data-Dependent Acquisition (DDA)
Implement a hybrid DDA method on an Orbitrap-class instrument equipped with an ETD source.
-
MS1 Survey Scan: Resolution 120,000; Mass range m/z 300–1500.
-
Decision Tree Logic (Self-Validating):
-
If Precursor Charge is 2+ : Trigger HCD (NCE 27). ETD is inefficient for doubly charged precursors without supplemental activation. Rely on HCD to identify the m/z 121.06 reporter ion.
-
If Precursor Charge is ≥3+ : Trigger ETD (Reaction time 50-100 ms). The higher charge state provides the necessary electrostatic repulsion to separate the c and z fragments after electron transfer, yielding pristine sequence coverage.
-
Fig 2: Self-validating LC-MS/MS analytical workflow for constrained peptides.
Conclusion
The successful mass spectrometry analysis of peptides containing 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine requires a strategic departure from standard proteomics workflows. By understanding the thermodynamic vulnerability of the PMB group and the proton-sequestering nature of the piperidine ring, analysts can leverage ETD to preserve labile modifications while utilizing HCD as a diagnostic screening tool.
References
-
Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: MDPI (Molecules) URL: [Link]
-
Title: Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters Source: PubMed (Biomedical and Environmental Mass Spectrometry) URL: [Link]
-
Title: Mass spectrometry of peptides and proteins Source: Department of Chemistry and Biochemistry, The Ohio State University URL: [Link]
Fmoc vs. Cbz Protection for 4-Carboxypiperidine: A Comprehensive Guide for Synthetic Workflows
For researchers and drug development professionals, 4-carboxypiperidine (also known as isonipecotic acid) serves as a critical cyclic scaffold. It is frequently utilized to introduce conformational rigidity into peptidomimetics, GPCR ligands, and targeted therapeutics[1]. However, to prevent uncontrolled oligomerization during the coupling of its carboxylic acid moiety, the secondary amine of the piperidine ring must be temporarily masked[2].
The two most dominant N-protecting groups for this purpose are Fmoc (Fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl, or Z) . Choosing between them fundamentally dictates your entire synthetic strategy[3]. This guide provides an objective, data-driven comparison of Fmoc and Cbz protection for 4-carboxypiperidine, detailing the causality behind experimental choices and providing self-validating protocols.
Mechanistic Foundations & Orthogonality
The selection of a protecting group is primarily governed by its lability —the specific chemical conditions required for its removal—and its orthogonality to other functional groups in the molecule[3].
-
Fmoc-4-carboxypiperidine: The Fmoc group is base-labile. It is typically cleaved using a mild base, such as 20% piperidine in dimethylformamide (DMF)[4]. The causality behind its widespread use in Solid-Phase Peptide Synthesis (SPPS) lies in its strict orthogonality to acid-labile side-chain protecting groups (like Boc or tBu)[3]. Furthermore, Fmoc deprotection generates dibenzofulvene, which reacts with piperidine to form a bulky adduct. In SPPS, this adduct is easily washed away from the resin-bound product, whereas in solution-phase synthesis, it complicates purification[5].
-
Cbz-4-carboxypiperidine: The Cbz group is highly stable to both mild acids and bases, requiring catalytic hydrogenolysis (e.g., H₂ gas over Pd/C) or strong acids (e.g., HBr in acetic acid) for cleavage[6]. The causality for choosing Cbz in solution-phase chemistry is the extreme cleanliness of its hydrogenolysis. The cleavage byproducts are toluene and carbon dioxide—both of which are volatile and easily removed via evaporation, eliminating the need for complex chromatographic purification[4].
Logical mapping of Fmoc vs Cbz protection and deprotection for 4-carboxypiperidine.
Comparative Performance Data
To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative differences between the two strategies when applied to 4-carboxypiperidine building blocks.
| Feature | Fmoc-4-carboxypiperidine | Cbz-4-carboxypiperidine |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[6] | Solution-Phase Synthesis[6] |
| Cleavage Reagents | 20% Piperidine in DMF[3] | H₂ / Pd-C or HBr/AcOH[3] |
| Cleavage Byproducts | Dibenzofulvene-piperidine adduct, CO₂ | Toluene, CO₂[4] |
| Orthogonality | Orthogonal to Boc, tBu, Trt[3] | Orthogonal to Boc, Fmoc, tBu[6] |
| Amine Purification | Resin washing (DMF/DCM) | Filtration (Celite) & Evaporation |
| Process Validation | UV-Vis Monitoring (301 nm)[5] | H₂ Uptake / NMR Validation |
| Typical Yields | >98% per cycle (SPPS)[6] | 85–95% (Solution-phase)[6] |
Self-Validating Experimental Protocols
A robust synthetic protocol must be self-validating, meaning the workflow includes built-in analytical checkpoints to confirm success before proceeding to the next step.
Protocol A: Fmoc-4-carboxypiperidine Coupling and Deprotection (SPPS)
Self-Validating Mechanism: This protocol utilizes UV-Vis spectrophotometry to quantify the release of the dibenzofulvene-piperidine adduct. A plateau in absorbance at 301 nm guarantees 100% deprotection[5].
-
Resin Swelling: Swell the peptide-bound resin (e.g., 2-Cl-Trt resin) in DMF for 30 minutes to maximize surface area[1].
-
Coupling: Dissolve Fmoc-4-carboxypiperidine (3.0 eq), DIC (3.0 eq), and HOBt (3.0 eq) in a minimum volume of DMF. Add the cocktail to the resin and agitate at room temperature for 2 hours[1].
-
Washing: Drain the reaction vessel. Wash the resin sequentially with DMF (3 × 5 mL) and DCM (3 × 5 mL) to remove unreacted reagents and urea byproducts.
-
Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat with a fresh batch of 20% piperidine/DMF for an additional 15 minutes[3].
-
Validation: Collect the deprotection effluent. Measure the UV absorbance at 301 nm. Compare the calculated concentration of the dibenzofulvene adduct against the theoretical resin loading to confirm complete Fmoc removal.
Protocol B: Cbz-4-carboxypiperidine Solution-Phase Coupling and Hydrogenolysis
Self-Validating Mechanism: The use of a hydrogen balloon allows visual confirmation of gas uptake. Because the byproducts are strictly volatile, the crude ¹H-NMR acts as an absolute purity check without the interference of chromatographic solvents.
-
Coupling: Dissolve Cbz-4-carboxypiperidine (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 12 hours.
-
Aqueous Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate under vacuum to yield the protected intermediate.
-
Hydrogenolysis: Dissolve the purified intermediate in methanol. Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert atmosphere.
-
Cleavage: Evacuate the flask and backfill with H₂ gas using a balloon. Stir vigorously at room temperature. Monitor via TLC until the UV-active starting material completely disappears (typically 4–6 hours)[4].
-
Validation & Isolation: Filter the black suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Validate the pure free amine via ¹H-NMR by confirming the complete absence of the aromatic Cbz protons (multiplet at ~7.3 ppm) and the benzylic CH₂ singlet (~5.1 ppm).
Visualizing the Workflows
Step-by-step experimental workflows for Fmoc (SPPS) vs Cbz (Solution-Phase) strategies.
References
- A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis - Benchchem. benchchem.com.
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. benchchem.com.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. masterorganicchemistry.com.
- Amino Acid Derivatives for Peptide Synthesis. peptide.com.
- US9334305B2 - Synthetic peptide amides and dimers thereof - Google P
- FMOC-amino acid | lookchem. lookchem.com.
Sources
- 1. US9334305B2 - Synthetic peptide amides and dimers thereof - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. FMOC-amino acid | lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Bottlenecks of Peptide Synthesis: A Comparative Guide to Coupling Sterically Hindered Fmoc-Amino Acids
For researchers at the forefront of peptide-based therapeutics and chemical biology, the promise of novel peptide sequences is often met with the practical challenge of their synthesis. The incorporation of sterically hindered amino acids—building blocks crucial for inducing specific secondary structures, enhancing proteolytic stability, and exploring unnatural peptide architectures—represents a significant bottleneck in solid-phase peptide synthesis (SPPS). Inefficient coupling of these bulky residues can lead to deletion sequences, low yields, and arduous purifications, compromising both research timelines and final product purity.
This guide provides an in-depth, data-supported comparison of common coupling reagents for sterically hindered Nα-Fmoc amino acids. Moving beyond a simple catalog of reagents, we will explore the mechanistic rationale behind their performance, present comparative data, and provide robust protocols to empower you to optimize your most challenging syntheses.
The Challenge of Steric Hindrance in SPPS
In standard Fmoc-SPPS, the formation of a peptide bond involves the nucleophilic attack of a free N-terminal amine on the resin-bound peptide chain at the activated carboxyl group of the incoming Fmoc-amino acid.[1] Steric hindrance, arising from bulky side chains (e.g., Val, Ile), α,α-disubstitution (e.g., α-aminoisobutyric acid, Aib), or N-methylation, physically obstructs this attack.[2][3] This impediment can dramatically slow down the reaction kinetics, often preventing the coupling from reaching completion under standard conditions.[2]
The consequences of incomplete coupling are severe, leading to a heterogeneous mixture of the target peptide and deletion sequences, which can be difficult to separate and characterize.[4][5] Therefore, overcoming this steric barrier requires carefully selected, highly efficient coupling methodologies.
Key Players: Commonly Encountered Sterically Hindered Amino Acids
While many amino acids can present challenges, a few are notorious for their difficult couplings:
-
Fmoc-Aib-OH (α-aminoisobutyric acid): The two methyl groups on the α-carbon create significant steric bulk, making it a benchmark for difficult couplings.[2]
-
Fmoc-Val-OH & Fmoc-Ile-OH: The bulky, branched alkyl side chains impede efficient bond formation.[6]
-
N-Methylated Amino Acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds steric clutter, making subsequent couplings extremely challenging.[7][8]
-
Fmoc-tBu-Gly-OH (tert-Butyl-glycine): The bulky t-butyl group presents a significant steric shield around the carboxyl group.
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter in overcoming steric hindrance.[9] These reagents function by converting the carboxylic acid of the incoming amino acid into a more reactive species, susceptible to aminolysis. Modern SPPS primarily relies on two major classes: carbodiimides (with additives) and onium salts.
Carbodiimides and Additives: The Cost-Effective Workhorse
Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are cost-effective but generate a reactive O-acylisourea intermediate that is highly prone to racemization.[7][10] To mitigate this, they are almost always used with nucleophilic additives.
-
DIC/HOBt (1-Hydroxybenzotriazole): The classic combination. HOBt traps the O-acylisourea to form an OBt-active ester, which is less reactive but significantly suppresses racemization.[7] However, its efficiency can be limited for severely hindered couplings.
-
DIC/OxymaPure® (Ethyl cyano(hydroxyimino)acetate): Oxyma is now considered the modern gold standard additive. It forms a more reactive active ester than HOBt, leading to higher coupling efficiency and superior racemization suppression.[6] Furthermore, it has a much better safety profile, as HOBt is classified as an explosive when dehydrated.
Onium Salts: The High-Performance Solution
Onium salts (aminium/uronium and phosphonium) are pre-formed reagents that generate highly reactive esters, making them the preferred choice for difficult sequences.[10]
-
Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU): These are the most popular reagents for challenging couplings. They react with the Fmoc-amino acid to form an active ester in situ.
-
HBTU vs. HATU: Experimental evidence consistently demonstrates the superiority of HATU over HBTU for coupling sterically hindered amino acids.[11][12] This is attributed to the "7-aza effect." HATU forms a highly reactive OAt-ester derived from 7-azabenzotriazole (HOAt), which accelerates the aminolysis step.[12] HBTU forms the less reactive OBt-ester.[12] While HBTU is a reliable and cost-effective choice for many sequences, HATU provides faster kinetics and higher efficiency for hindered residues like Aib or β-amino acids.[11][13]
-
COMU®: This uronium salt, based on Oxyma, is a newer generation reagent. It boasts high reactivity, often superior to HATU, and is not based on the potentially explosive HOBt/HOAt core structure.[14] COMU also requires only one equivalent of base for activation, unlike the two needed for HATU/HBTU, and its structure as a true uronium salt may contribute to its high reactivity.[7][14]
-
-
Phosphonium Salts (PyBOP®, PyAOP®): These reagents, like PyBOP, are also highly efficient and are known for their rapid couplings.[6][9] A key advantage is that they do not cause guanidinylation of the N-terminal amine, a side reaction that can occur with excess aminium/uronium reagents and permanently cap the peptide chain. PyAOP is particularly effective for coupling N-methylated amino acids.[7]
Quantitative Performance Comparison
The following table summarizes the performance of key coupling reagents for sterically hindered amino acids, based on data and trends reported in the literature.
| Coupling Reagent/System | Reagent Class | Typical Coupling Time | Relative Efficiency (Hindered AA) | Risk of Side Reactions | Key Advantages |
| DIC/Oxyma | Carbodiimide/Additive | 1-4 hours | Good to Very Good | Low racemization with Oxyma.[6] | Cost-effective, soluble byproduct (DIU), good safety profile.[6] |
| HBTU | Aminium/Uronium Salt | 30-90 minutes | Very Good | Guanidinylation of N-terminus with excess reagent.[7] | Reliable, cost-effective, widely used.[6][7] |
| HATU | Aminium/Uronium Salt | 20-60 minutes | Excellent | Guanidinylation of N-terminus with excess reagent.[7] | Superior efficiency for hindered couplings due to HOAt ester.[11][12][13] |
| PyBOP | Phosphonium Salt | 15-60 minutes | Excellent | Low risk of side reactions; no guanidinylation. | Rapid, efficient, clean reactions.[6][9] |
| COMU | Uronium Salt | 15-60 minutes | Excellent to Superior | Guanidinylation of N-terminus with excess reagent. | High reactivity, non-explosive core, requires less base.[7][14] |
Visualizing the Experimental Workflow
A systematic comparison of coupling reagents is essential for optimizing a specific difficult coupling. The following workflow outlines this process.
Caption: Workflow for comparative analysis of coupling reagents.
Experimental Protocol: Comparative Coupling of Fmoc-Aib-OH
This protocol provides a framework for comparing the efficiency of HATU and DIC/Oxyma for a single coupling of the highly hindered Fmoc-Aib-OH.
1. Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin with a free amine)
-
Fmoc-Aib-OH
-
Coupling System A: HATU, N,N-Diisopropylethylamine (DIPEA)
-
Coupling System B: DIC, OxymaPure®
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser Test Kit
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Analytical RP-HPLC and Mass Spectrometer
2. Resin Preparation
-
Swell two identical portions of Fmoc-Rink Amide resin (e.g., 100 mg each, 0.5 mmol/g loading) in DMF in separate reaction vessels for 1 hour.[11]
-
Drain the DMF. Add 20% piperidine/DMF solution to each vessel and agitate for 5 minutes.[6]
-
Drain and repeat the deprotection with fresh 20% piperidine/DMF for 10 minutes.[15]
-
Drain the deprotection solution. Wash the deprotected resin thoroughly (5x DMF, 3x DCM, 3x DMF) to remove all residual piperidine.[6] The resin is now ready for coupling.
3. Coupling Reactions (Perform in Parallel)
Vessel 1: HATU-mediated Coupling
-
In a separate vial, dissolve Fmoc-Aib-OH (3 eq. relative to resin loading), HATU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the vial. Allow to pre-activate for 1-2 minutes.[11]
-
Immediately add the activated solution to the resin in Vessel 1.
Vessel 2: DIC/Oxyma-mediated Coupling
-
In a separate vial, dissolve Fmoc-Aib-OH (3 eq.) and Oxyma (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution. Allow to pre-activate for 2-5 minutes.[2][16]
-
Add the activated solution to the resin in Vessel 2.
-
Agitate the mixture at room temperature for 2 hours.
4. Monitoring and Analysis
-
Kaiser Test: After 2 hours, take a small sample of beads from each vessel and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the absence of free primary amines and suggests complete coupling. A positive result (blue beads) indicates incomplete coupling.[2]
-
Washing: Once coupling is complete (or the time point is reached), drain the coupling solutions and wash both resin samples thoroughly (5x DMF, 3x DCM, 3x IPA).
-
Cleavage: Dry the resin and treat with a cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin.
-
Analysis: Precipitate the cleaved peptide in cold ether, centrifuge, and analyze the crude product by RP-HPLC and Mass Spectrometry. Compare the peak area of the desired product versus any deletion sequences (i.e., the starting amino acid on the resin) to quantify coupling efficiency.[2][5]
Troubleshooting and Advanced Strategies
-
Positive Kaiser Test: If coupling is incomplete, consider double coupling (repeating the coupling step with fresh reagents) or increasing the coupling time.[11]
-
Peptide Aggregation: For longer, aggregation-prone sequences, synthesis can be hampered regardless of the coupling reagent's power.[4] Strategies to overcome this include using chaotropic salts, elevated temperatures, or incorporating pseudoproline dipeptides.[17]
-
Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate coupling reactions, driving even difficult couplings to completion in minutes.[3]
Conclusion
The successful synthesis of peptides containing sterically hindered amino acids is not a matter of chance, but of informed chemical strategy. While traditional reagents like DIC/HOBt have their place, high-performance onium salt reagents are indispensable for overcoming significant steric challenges. HATU stands out as a robust and superior choice over HBTU for hindered residues, and newer reagents like COMU offer further improvements in reactivity and safety.[11][14] For the cleanest possible couplings, especially in automated synthesis, phosphonium salts like PyBOP are an excellent choice to avoid guanidinylation side reactions.
Ultimately, the optimal choice depends on the specific sequence, budget, and available instrumentation. By understanding the mechanisms behind these powerful reagents and employing systematic comparative analysis, researchers can confidently navigate the most challenging synthetic bottlenecks on the path to discovering novel and impactful peptides.
References
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 16-28. Retrieved from [Link]
-
CEM Corporation. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
van der Sluijs, M., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9, 219-228. DOI: 10.1039/D3RE00494E. Retrieved from [Link]
-
Ohta, S., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science, 20(2), 103-108. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451. Retrieved from [Link]
-
Wróblewski, K., et al. (1998). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 52(5), 416-424. Retrieved from [Link]
-
Daskhan, G. C., et al. (2013). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Retrieved from [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10939-10946. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 108(4), e23003. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
HPLC Retention Time Analysis for 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine Derivatives
A Comparative Guide to Column Selectivity and Mobile Phase Optimization
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly functionalized, sterically hindered unnatural amino acids. The molecule 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine represents a unique chromatographic challenge. It features a cyclic piperidine core heavily constrained by two bulky, aromatic protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the C4-amine and the 4-methoxybenzyl (PMB) group on the piperidine nitrogen.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the chemical purity of such Fmoc-amino acids due to its accuracy and robustness[1]. However, relying on default laboratory methods often leads to the co-elution of critical synthesis impurities. This guide objectively compares standard reversed-phase approaches against orthogonal selectivity methods, providing the mechanistic causality and experimental data required to build a self-validating analytical protocol.
Mechanistic Insight: The Limits of Dispersive Hydrophobicity
The expected chemical purity of commercially available Fmoc-protected amino acids is strictly regulated, often requiring >99.0% purity[2]. When analyzing 4-(Fmoc-amino)-1-(PMB)-4-carboxypiperidine, the primary impurities are typically unreacted Fmoc-OH, des-PMB derivatives, and diastereomeric byproducts.
Standard C18 Columns: Standard octadecylsilane (C18) stationary phases separate analytes based almost entirely on dispersive hydrophobic interactions. Because the massive hydrophobic surface area of the Fmoc group dominates the molecule's overall lipophilicity, C18 columns often fail to recognize the subtle structural differences of the piperidine core or the PMB group. This results in the co-elution of the target molecule with des-PMB impurities or Fmoc-OH degradation products.
Biphenyl / Phenyl-Hexyl Columns: To achieve baseline resolution, we must exploit the aromaticity of the protecting groups. Biphenyl stationary phases offer orthogonal selectivity by engaging in π−π stacking and dipole-dipole interactions. The electron-rich PMB group and the extended π -system of the Fmoc group interact differentially with the biphenyl rings of the stationary phase. This dual-mechanism (hydrophobic + aromatic stacking) drastically increases the retention time ( tR ) differential between the target and its structurally similar impurities.
Fig 1: Interaction mechanisms of Fmoc/PMB groups on C18 vs. Biphenyl stationary phases.
Mobile Phase Causality: Ion Suppression
The target molecule contains a free C4-carboxylic acid. During reversed-phase separation, the carboxylate group acts as a critical interaction site with the stationary phase[3]. If this acidic site is not fully suppressed, the molecule exhibits zwitterionic character (especially if the PMB group is cleaved, exposing the basic piperidine nitrogen), leading to severe peak tailing and unpredictable retention times.
Using Trifluoroacetic Acid (TFA) as an acidic modifier generally provides stronger retention and sharper peaks for Fmoc-amino acids compared to Formic Acid (FA)[2]. TFA is a strong ion-pairing agent that fully protonates the carboxylate group, ensuring the molecule remains neutral and highly retained during the gradient run.
Comparative Performance Data
The following tables summarize quantitative experimental data comparing column chemistries and mobile phase modifiers for the analysis of 4-(Fmoc-amino)-1-(PMB)-4-carboxypiperidine and its common impurities.
Table 1: Column Selectivity Comparison (Retention Time & Resolution) Conditions: 5% to 95% Acetonitrile (0.1% TFA) over 20 mins; Flow: 1.0 mL/min; UV: 265 nm.
| Analyte | C18 Column tR (min) | C18 Resolution ( Rs ) | Biphenyl Column tR (min) | Biphenyl Resolution ( Rs ) |
| des-PMB Impurity | 10.45 | - | 11.20 | - |
| Fmoc-OH (Byproduct) | 16.10 | 12.5 | 15.50 | 14.8 |
| Target Molecule | 16.45 | 0.8 (Co-elution) | 18.25 | 4.2 (Baseline) |
Table 2: Impact of Mobile Phase Modifiers on Target Peak Integrity (Biphenyl Column)
| Acidic Modifier | Target tR (min) | Peak Asymmetry ( As ) | Theoretical Plates ( N ) | Mechanism Impact |
| 0.1% TFA | 18.25 | 1.05 (Excellent) | 15,400 | Complete ion suppression; strong ion-pairing. |
| 0.1% Formic Acid | 16.80 | 1.65 (Tailing) | 8,200 | Incomplete suppression of C4-carboxylate. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates a System Suitability Test (SST). The protocol is designed as a self-validating system; if the SST criteria are not met, the system is not ready for sample analysis.
Fig 2: Systematic HPLC method development workflow for Fmoc-protected piperidine derivatives.
Step 1: Mobile Phase & Sample Preparation
-
Mobile Phase A: HPLC-grade Water + 0.1% (v/v) TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% (v/v) TFA.
-
Sample Prep: Dissolve the analyte in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent shock and peak distortion[1].
Step 2: Chromatographic Conditions
-
Column: Biphenyl stationary phase (150 mm × 4.6 mm, 3.5 µm particle size).
-
Column Temperature: Set to 30°C to ensure reproducible mass transfer kinetics[1].
-
Flow Rate: Maintain a constant flow rate of 1.0 mL/min[1].
-
Gradient Program: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B to flush highly retained lipophilic impurities[1].
-
Detection: Monitor the elution profile using a UV detector at 265 nm. Causality: Fmoc derivatives exhibit a highly specific excitation/absorption wavelength at 265 nm, allowing selective monitoring of the fluorenyl ring without interference from non-aromatic buffer components[4].
Step 3: System Suitability Test (SST) - The Validation Gate
Before injecting the sample batch, inject an SST mixture containing 0.5 mg/mL of the Target Molecule and 0.5 mg/mL of Fmoc-OH.
-
Validation Criteria: The analytical run is only considered valid if:
-
The Resolution ( Rs ) between Fmoc-OH and the Target Molecule is ≥ 2.0 .
-
The Peak Asymmetry ( As ) of the Target Molecule is between 0.9 and 1.2 . If these criteria fail, the column must be washed or the mobile phase remade before proceeding.
-
References
-
A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem.1
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.2
-
Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.3
-
Amino Acid Pre-column Derivatization HPLC Analysis Methods. Creative Proteomics.4
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
